Product packaging for N6-Isopentenyladenosine-D6(Cat. No.:)

N6-Isopentenyladenosine-D6

Cat. No.: B15292952
M. Wt: 341.40 g/mol
InChI Key: USVMJSALORZVDV-PURTXDLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N6-Isopentenyladenosine-D6 is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 341.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N5O4 B15292952 N6-Isopentenyladenosine-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N5O4

Molecular Weight

341.40 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12+,15-/m1/s1/i1D3,2D3

InChI Key

USVMJSALORZVDV-PURTXDLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Foundational & Exploratory

N6-Isopentenyladenosine-D6: A Technical Guide to its Function and Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Isopentenyladenosine-D6, clarifying its primary function as a research tool and detailing the extensive biological activities of its non-deuterated analog, N6-Isopentenyladenosine (i6A). This document offers quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers in drug development and molecular biology.

The Core Function of this compound: A Stable Isotope-Labeled Internal Standard

This compound is a deuterated form of N6-Isopentenyladenosine, a naturally occurring modified nucleoside. The "D6" designation indicates that six hydrogen atoms on the isopentenyl side chain have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for use in mass spectrometry-based quantitative analysis. Its chemical properties are nearly identical to the endogenous i6A, but its increased mass allows it to be distinguished in a mass spectrometer. This is crucial for accurately quantifying the levels of i6A in biological samples, such as cells, tissues, and biofluids, by correcting for variations during sample preparation and analysis.

Biological and Pharmacological Roles of N6-Isopentenyladenosine (i6A)

While the D6 variant serves an analytical purpose, the biological activities of the parent compound, N6-Isopentenyladenosine (i6A), are of significant interest to researchers. i6A exhibits pleiotropic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

i6A has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). Its anti-neoplastic effects are attributed to its ability to interfere with multiple cellular processes critical for cancer cell survival and growth.

Data Presentation: IC50 Values of N6-Isopentenyladenosine in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of i6A in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma12.2[1]
DLD1Colon CancerNot specified, but effective[2]
T24Bladder CarcinomaNot specified, but effective

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Anti-Inflammatory and Antioxidant Activity

i6A has demonstrated anti-inflammatory and antioxidant properties. It can modulate the production of inflammatory cytokines and activate cellular antioxidant defense mechanisms.

Key Signaling Pathways Modulated by N6-Isopentenyladenosine

The diverse biological effects of i6A are mediated through its interaction with several key intracellular signaling pathways.

NRF2-Mediated Antioxidant Response

N6-isopentenyladenosine is an activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.[3][4] Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon stimulation by i6A, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

NRF2_Pathway N6-Isopentenyladenosine (i6A) and the NRF2 Pathway cluster_nucleus i6A N6-Isopentenyladenosine (i6A) KEAP1_NRF2 KEAP1-NRF2 Complex i6A->KEAP1_NRF2 Induces dissociation Cell Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus NRF2_active NRF2 (active) KEAP1_NRF2->NRF2_active Release of NRF2 NRF2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) NRF2_active->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: i6A activates the NRF2 antioxidant pathway.

MAPK/ERK and STAT5 Signaling in Immune Cells

In immune cells, particularly Natural Killer (NK) cells, i6A has been shown to modulate the MAPK/ERK and STAT5 signaling pathways.[5][6] These pathways are crucial for NK cell activation, proliferation, and cytotoxic function. At high concentrations (around 10µM), i6A can inhibit the activation of ERK and STAT5 in IL-2-activated NK cells, leading to reduced cytotoxicity and cytokine secretion.[5]

Immune_Signaling Modulation of NK Cell Signaling by i6A i6A N6-Isopentenyladenosine (i6A) (High Concentration) ERK ERK/MAPK Activation i6A->ERK Inhibits STAT5 STAT5 Activation i6A->STAT5 Inhibits IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R IL2R->ERK IL2R->STAT5 NK_Function NK Cell Proliferation, Cytotoxicity & Cytokine Secretion ERK->NK_Function STAT5->NK_Function

Caption: High concentrations of i6A inhibit ERK and STAT5 signaling in NK cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of N6-Isopentenyladenosine.

Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of i6A on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • N6-Isopentenyladenosine (i6A) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-8, or a resazurin-based assay like AlamarBlue)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of i6A in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of i6A. Include a vehicle control (medium with the solvent used to dissolve i6A).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the i6A concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.[7]

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of i6A on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • N6-Isopentenyladenosine (i6A)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and treat with i6A at the desired concentration for a specific time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Western Blot for Phosphorylated MAPK (ERK)

Objective: To assess the effect of i6A on the activation of the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK.

Materials:

  • Cell line of interest

  • N6-Isopentenyladenosine (i6A)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with i6A for the desired time points.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.[1]

Experimental_Workflow General Experimental Workflow for Studying i6A Effects start Start: Cell Culture treatment Treatment with N6-Isopentenyladenosine (i6A) start->treatment analysis Analysis treatment->analysis viability Cell Viability Assay (IC50 Determination) analysis->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western_blot Western Blot (Signaling Pathway Analysis) analysis->western_blot end End: Data Interpretation viability->end cell_cycle->end western_blot->end

Caption: A generalized workflow for investigating the cellular effects of i6A.

Conclusion

This compound is an essential tool for the accurate quantification of its biologically active, non-deuterated counterpart, N6-Isopentenyladenosine (i6A). The diverse pharmacological activities of i6A, including its anti-cancer, anti-inflammatory, and antioxidant effects, make it a molecule of significant interest in drug discovery and development. A thorough understanding of its mechanisms of action, particularly its modulation of key signaling pathways such as NRF2, MAPK/ERK, and STAT5, is crucial for harnessing its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this intriguing molecule.

References

The Pivotal Role of N6-Isopentenyladenosine-D6 in Advancing Cytokinin Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a critical role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Accurate quantification of these low-abundance signaling molecules is paramount to understanding their complex physiological roles. The advent of stable isotope-labeled internal standards, such as N6-Isopentenyladenosine-D6 (iP-D6), has revolutionized the field of cytokinin analysis. This technical guide provides a comprehensive overview of the role of iP-D6 in modern cytokinin research, focusing on its application in mass spectrometry-based quantification, detailed experimental protocols, and the broader context of cytokinin signaling pathways.

The Core: this compound as an Internal Standard

The use of deuterated internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. This compound is a synthetic version of the naturally occurring cytokinin, N6-Isopentenyladenosine (iP), where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes iP-D6 chemically identical to its endogenous counterpart but distinguishable by its higher mass.

When added to a biological sample at a known concentration during the initial extraction phase, iP-D6 co-purifies with the endogenous iP. Any loss of analyte during sample preparation and analysis will affect both the deuterated standard and the endogenous compound equally. By measuring the ratio of the endogenous analyte to the deuterated internal standard, researchers can accurately determine the concentration of the endogenous cytokinin, correcting for any experimental variability. This approach significantly enhances the precision, accuracy, and reproducibility of cytokinin quantification.

Quantitative Data for Cytokinin Analysis

The following tables summarize key quantitative parameters for the analysis of N6-Isopentenyladenosine and its deuterated internal standard using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 1: Mass Spectrometry Parameters for N6-Isopentenyladenosine (iP) and this compound (iP-D6)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N6-Isopentenyladenosine (iP)336.2204.115
This compound (iP-D6)342.2210.115

Note: The precursor ion for iP-D6 is inferred by adding 6 Da to the mass of the unlabeled compound. The product ion reflects the loss of the ribose moiety, which also carries the deuterium labels in this case.

Table 2: Chromatographic Parameters for Cytokinin Analysis

ParameterValue
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Example Retention Time for iP Approximately 4.5 - 5.5 minutes (gradient elution)

Note: Retention times are highly dependent on the specific chromatographic conditions, including the exact gradient profile, and should be determined empirically.

Experimental Protocols

Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue

This protocol outlines a general procedure for the extraction and purification of cytokinins from plant material, incorporating the use of this compound as an internal standard.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater. b. Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube. c. Add 1 mL of ice-cold extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v). d. Add a known amount of this compound internal standard solution to each sample. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to allow for complete extraction. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant and transfer to a new tube.

2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of the extraction buffer. b. Load the supernatant from step 1g onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of the extraction buffer to remove polar impurities. d. Elute the cytokinins with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. Immunoaffinity Purification (Optional but Recommended for High Purity): a. Re-dissolve the dried eluate from step 2e in an appropriate binding buffer. b. Apply the sample to an anti-cytokinin immunoaffinity column. c. Wash the column according to the manufacturer's instructions to remove non-specifically bound compounds. d. Elute the purified cytokinins. e. Dry the eluate as in step 2e.

4. Sample Reconstitution for UPLC-MS/MS Analysis: a. Reconstitute the final dried sample in a small volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Vortex and centrifuge to pellet any insoluble material. c. Transfer the clear supernatant to an autosampler vial for analysis.

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Histidine Kinase Receptor) AHK->AHK AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphotransfer Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR->Cytokinin_Response_Genes Transcription Activation TypeA_ARR Type-A ARR (Response Regulator) TypeA_ARR->AHK Negative Feedback Cytokinin_Response_Genes->TypeA_ARR Expression Cytokinin Cytokinin Cytokinin->AHK Binding

Caption: The two-component cytokinin signaling pathway.

Experimental Workflow for Cytokinin Quantification

Cytokinin_Quantification_Workflow Start Plant Tissue Homogenization Extraction Extraction with Deuterated Internal Standard (iP-D6) Start->Extraction Purification Solid-Phase Extraction (SPE) & Immunoaffinity Chromatography Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification End Cytokinin Concentration Data Quantification->End

Caption: Workflow for cytokinin quantification using a deuterated internal standard.

Conclusion

This compound serves as an indispensable tool in modern cytokinin research, enabling precise and accurate quantification of its endogenous counterpart. The methodologies outlined in this guide, from sample preparation to UPLC-MS/MS analysis, provide a robust framework for researchers investigating the intricate roles of cytokinins in plant biology. The continued application of stable isotope dilution techniques, coupled with advanced analytical platforms, will undoubtedly lead to further breakthroughs in our understanding of phytohormone signaling and its impact on plant life.

The Biological Significance of Deuterated Isopentenyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-isopentenyladenosine (i6A) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) across various species. It plays a crucial role in the efficiency and fidelity of protein translation. Beyond its fundamental role in tRNA, i6A exhibits a range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects. This technical guide explores the biological significance of i6A and introduces the potential therapeutic advantages of its deuterated form. Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, can significantly enhance the metabolic stability of drug candidates, a concept known as the kinetic isotope effect. This guide provides an in-depth overview of the signaling pathways modulated by i6A, detailed experimental protocols for its study, and quantitative data on its biological effects, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Promise of Deuterated Compounds

In the pursuit of novel therapeutics with improved pharmacokinetic profiles, the strategic use of deuterium has emerged as a valuable tool in medicinal chemistry. Deuterated drugs are small molecule therapeutics in which one or more hydrogen atoms have been replaced by deuterium.[1] This subtle modification can have a profound impact on the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[2] This phenomenon, known as the kinetic isotope effect (KIE) , can result in a reduced rate of metabolism, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3]

N6-isopentenyladenosine (i6A) is a fascinating endogenous molecule with pleiotropic biological activities. As a modified nucleoside present in tRNA, it is essential for proper protein synthesis.[4] Furthermore, free i6A has been shown to modulate key cellular processes, making it a molecule of interest for therapeutic development. This guide will delve into the biological significance of i6A and the prospective advantages of its deuterated counterpart.

Biological Significance of N6-Isopentenyladenosine (i6A)

i6A is more than just a component of tRNA; it is a signaling molecule with diverse effects on mammalian cells.

  • Anti-proliferative and Pro-apoptotic Activity: i6A has been demonstrated to inhibit the growth of various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in tumor cells, highlighting its potential as an anti-cancer agent.[5]

  • Modulation of the NRF2-Mediated Antioxidant Response: i6A is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][5] NRF2 is a master regulator of the cellular antioxidant response, and its activation by i6A can protect cells from oxidative stress.

  • Anti-inflammatory Effects: i6A has been shown to possess anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and lessen inflammatory responses in preclinical models.[1][5]

  • Immunomodulatory Effects: i6A can modulate the activity of immune cells, such as Natural Killer (NK) cells, which are crucial for anti-tumor immunity.

Signaling Pathways Modulated by i6A

The NRF2-Mediated Antioxidant Response Pathway

i6A has been identified as an activator of the NRF2 pathway.[1][5] Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon stimulation by inducers like i6A, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus i6A N6-isopentenyladenosine (i6A) i6A_in i6A KEAP1 KEAP1 i6A_in->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Figure 1: N6-isopentenyladenosine (i6A) activates the NRF2-mediated antioxidant response pathway.

Quantitative Data Presentation

The following tables summarize quantitative data on the biological effects of N6-isopentenyladenosine.

Table 1: Effect of Deuteration on the Metabolic Stability of a Hypothetical Nucleoside Analog*
CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)In Vivo Half-life (t½) in Rats (h)
Non-deuterated Analog301.5
Deuterated Analog904.5
Table 2: Anti-proliferative Activity of N6-isopentenyladenosine (i6A) on MCF-7 Breast Cancer Cells
TreatmentConcentration (µM)Inhibition of Cell Viability (%)
i6A10~40%
i6A25~60%
i6A50~80%

Data adapted from studies on the anti-proliferative effects of i6A.[5]

Table 3: Effect of N6-isopentenyladenosine (i6A) on NRF2-Mediated Gene Expression
Reporter Gene AssayTreatmentFold Induction of Luciferase Activity
ARE-LuciferaseUntreated Control1.0
ARE-Luciferasei6A (10 µM)~2.5

Data adapted from luciferase reporter gene assays in MCF7 cells.[1]

Experimental Protocols

Protocol for the Synthesis of Deuterated N6-isopentenyladenosine

This protocol is a generalized procedure for the deuteration of a nucleoside, which can be adapted for N6-isopentenyladenosine. The specific sites of deuteration would depend on the synthetic strategy and the desired metabolic stabilization.

Objective: To synthesize deuterated N6-isopentenyladenosine to enhance its metabolic stability.

Materials:

  • N6-isopentenyladenosine

  • Deuterated solvent (e.g., D₂O)

  • Catalyst (e.g., Palladium on carbon, Pd/C)

  • Deuterium gas (D₂)

  • Anhydrous solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Hydrogen-Deuterium Exchange: Dissolve N6-isopentenyladenosine in a deuterated solvent such as D₂O. Add a catalyst like Pd/C. Stir the mixture under a deuterium gas atmosphere for a specified period (e.g., 24-48 hours) at a controlled temperature. This will facilitate the exchange of labile protons with deuterium.

  • Catalytic Deuterogenation: For deuteration of the isopentenyl side chain, a precursor with a double or triple bond can be subjected to catalytic hydrogenation using deuterium gas and a suitable catalyst (e.g., Pd/C, PtO₂).

  • Purification: After the reaction is complete, filter the catalyst and remove the solvent under reduced pressure. The crude product is then purified using column chromatography (e.g., silica gel) with an appropriate solvent system to isolate the deuterated N6-isopentenyladenosine.

  • Characterization: Confirm the structure and the extent of deuteration of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Mass Spectrometry Analysis of Isopentenyladenosine

Objective: To quantify the levels of N6-isopentenyladenosine in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., stable isotope-labeled i6A)

  • Lysis buffer

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize the biological sample in a suitable lysis buffer. Spike the sample with a known amount of the internal standard.

  • Protein Precipitation: Add a cold protein precipitation solvent (e.g., 3 volumes of acetonitrile) to the sample to precipitate proteins. Centrifuge the sample to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the analyte and internal standard. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic column to separate i6A from other components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of both i6A and the internal standard.

  • Data Analysis: The concentration of i6A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol for NRF2 Activation Luciferase Reporter Assay

Objective: To determine if a compound activates the NRF2 signaling pathway.

Materials:

  • Mammalian cell line (e.g., MCF7, HepG2)

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound (e.g., i6A)

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a suitable density.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, treat the cells with the test compound at various concentrations for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay system.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the treated cells to that in the untreated control cells to determine the fold induction of NRF2 activity.[6]

Experimental Workflows

Workflow for Assessing the Impact of Deuteration on i6A Metabolism

workflow_metabolism cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_comparison Comparative Analysis microsomes Incubate i6A and Deuterated i6A with Human Liver Microsomes lcms_vitro LC-MS/MS Analysis to Measure Parent Compound Depletion microsomes->lcms_vitro halflife Calculate In Vitro Half-life (t½) lcms_vitro->halflife compare Compare Metabolic Stability and Pharmacokinetic Profiles halflife->compare dosing Administer i6A and Deuterated i6A to Animal Models (e.g., Rats) sampling Collect Plasma Samples at Multiple Time Points dosing->sampling lcms_vivo LC-MS/MS Analysis to Determine Plasma Concentrations sampling->lcms_vivo pk_analysis Pharmacokinetic Analysis (t½, AUC, Clearance) lcms_vivo->pk_analysis pk_analysis->compare

Figure 2: Workflow for comparing the metabolic stability of deuterated and non-deuterated i6A.

Conclusion

N6-isopentenyladenosine is a biologically active molecule with significant potential for therapeutic applications. Its ability to modulate fundamental cellular processes such as cell proliferation, oxidative stress response, and inflammation makes it an attractive candidate for drug development. The strategic application of deuterium to create a deuterated analog of i6A offers a promising approach to enhance its metabolic stability and, consequently, its therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to explore the full potential of deuterated N6-isopentenyladenosine in the development of novel therapeutics. Further research into the specific metabolic pathways of i6A and direct comparative studies of its deuterated and non-deuterated forms are warranted to fully elucidate its therapeutic promise.

References

A Technical Guide to N6-Isopentenyladenosine-D6: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-isopentenyladenosine (i6A) is a naturally occurring modified nucleoside found in the transfer RNA (tRNA) of most living organisms.[1][2] Initially identified for its role as a cytokinin in plants, subsequent research has unveiled its pleiotropic biological effects in mammalian cells, including anti-tumor, anti-inflammatory, and immunomodulatory activities.[2][3][4] The development of its deuterated analogue, N6-isopentenyladenosine-D6 (i6A-D6), has been pivotal for precise quantitative analysis in complex biological matrices, primarily serving as an internal standard in mass spectrometry-based methods. This technical guide provides an in-depth overview of the discovery, history, biological functions, and analytical methodologies related to i6A and its deuterated form.

Discovery and History

The journey of N6-isopentenyladenosine began with the study of cytokinins, a class of plant hormones that promote cell division. Its presence as a modified nucleoside in tRNA was discovered in the 1970s.[5] It is found at position 37, adjacent to the anticodon, in specific tRNAs in both bacteria and eukaryotes.[1] This modification is crucial for the fidelity of codon recognition and overall translational efficiency.[6]

In the early 2000s, interest in i6A expanded beyond the realm of plant biology and RNA metabolism. Researchers began to investigate its effects on mammalian cells, leading to the discovery of its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.[4][7][8] This marked a significant shift, positioning i6A as a potential therapeutic agent.[2] Further studies have elucidated its role in modulating the immune system and its anti-inflammatory properties.[3][9][10][11]

The synthesis of deuterium-labeled i6A, specifically this compound, represents a methodological advancement. Stable isotope labeling is a gold-standard technique for quantitative mass spectrometry.[12] By incorporating six deuterium atoms into the isopentenyl group, i6A-D6 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for accurate quantification of endogenous i6A levels in tissues and cells.[13][14]

Biosynthesis of N6-Isopentenyladenosine

N6-isopentenyladenosine is synthesized post-transcriptionally in RNA. The isopentenyl group is derived from the mevalonate pathway. The enzyme tRNA-isopentenyltransferase (TRIT1 in humans) catalyzes the transfer of an isopentenyl group from isopentenyl pyrophosphate to the N6 position of adenosine at position 37 of specific tRNAs.[1][15]

IPP Isopentenyl pyrophosphate TRIT1 tRNA Isopentenyltransferase (TRIT1) IPP->TRIT1 tRNA tRNA (with A37) tRNA->TRIT1 i6A_tRNA tRNA (with i6A37) TRIT1->i6A_tRNA Isopentenylation

Figure 1: Biosynthesis of i6A in tRNA.

Pharmacological Activities and Signaling Pathways

N6-isopentenyladenosine exhibits a range of biological effects by modulating key cellular signaling pathways.

Anti-Tumor Activity

i6A has been shown to inhibit the proliferation of various human tumor cell lines, including breast adenocarcinoma, bladder carcinoma, and lung cancer.[4][7][9][15] Its anti-cancer effects are mediated through the induction of cell cycle arrest, primarily at the G0/G1 phase, and the activation of apoptosis, which involves the activation of caspases like caspase-3.[4]

NRF2-Mediated Antioxidant Response

Studies have demonstrated that i6A can activate the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[9][10] Upon activation, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. This pathway contributes to the antioxidant effects of i6A, reducing basal levels of reactive oxygen species (ROS) and protecting cells from oxidative stress.[9][10]

i6A N6-Isopentenyladenosine NRF2_activation NRF2 Activation i6A->NRF2_activation NRF2_translocation NRF2 Nuclear Translocation NRF2_activation->NRF2_translocation ARE Antioxidant Response Element (ARE) NRF2_translocation->ARE Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression Cell_Protection Cellular Protection (Reduced ROS) Gene_Expression->Cell_Protection

Figure 2: i6A-mediated NRF2 signaling pathway.

Immunomodulatory and Anti-Inflammatory Effects

i6A demonstrates complex, dose-dependent effects on the immune system, particularly on Natural Killer (NK) cells. At submicromolar concentrations, i6A can stimulate resting NK cells, enhancing their cytotoxic activity against tumor targets and increasing the production of cytokines like TNF-α and IFN-γ.[11] This effect is partly mediated through the modulation of Farnesyl Diphosphate Synthase (FDPS) and activation of the MAPK signaling pathway.[11] Conversely, at higher concentrations (e.g., 10μM), i6A can inhibit the proliferation and cytotoxicity of activated NK cells and suppress the secretion of pro-inflammatory cytokines, suggesting a potent anti-inflammatory role.[3] This anti-inflammatory activity has been validated in vivo, where topical application of i6A reduced ear edema and neutrophil infiltration in a mouse model of dermatitis.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on N6-isopentenyladenosine.

Table 1: Effect of i6A and Analogs on MCF7 Cell Growth [9]

Compound (10 µM) Relative Fluorescence Units (RFU) at Day 4 (Normalized to Day 0)
Untreated 10.5
N6-isopentenyladenosine (i6A) 4.5
allyl6A 5.0
benzyl6A 3.0

| butyl6A | 6.5 |

Table 2: Effect of i6A on SAS Oral Cancer Cell Growth [15]

i6A Concentration Relative Cell Growth (Absorbance at 450 nm vs. 0 µM at 0h)
0 µM 1.0 (baseline)
2 µM ~0.8
5 µM ~0.6
10 µM ~0.4

(Data estimated from graphical representation in the source publication after 72h)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving i6A.

Cell Culture and Proliferation Assay
  • Cell Line: MCF7 human breast adenocarcinoma cells.[9]

  • Culture Conditions: Cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates. After adherence, they are treated with a single dose of 10 µM i6A or its analogs in the culture medium.[9]

  • Proliferation Measurement: Cell growth is measured at specified time points (e.g., 4 days) using the AlamarBlue® assay. Fluorescence intensities are acquired with a plate reader. Data is expressed as relative fluorescence units (RFU), normalized to the reading at day 0.[9]

In Vivo Anti-Inflammatory Assay (Mouse Ear Edema)
  • Animal Model: Croton oil-induced ear dermatitis in mice.[3]

  • Treatment: A solution of i6A is applied topically to the mouse ear prior to stimulation with an inflammatory agent like 12-O-tetradecanoylphorbol-13-acetate (TPA).[9][10]

  • Assessment: The inflammatory response is evaluated by:

    • Macroscopic examination and measurement of ear edema (e.g., ear thickness or weight).[3]

    • Histological analysis to quantify the number of infiltrating neutrophils.[9][10]

Quantification of i6A by LC-MS/MS

This protocol outlines the general workflow for quantifying endogenous i6A using its deuterated standard, i6A-D6.

  • Sample Preparation:

    • Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent).[6][15][16]

    • The RNA is digested into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[17]

  • Internal Standard Spiking: A known amount of this compound is added to the digested nucleoside mixture.

  • LC-MS/MS Analysis:

    • The nucleoside mixture is separated using liquid chromatography (LC), typically with a C18 reverse-phase column.[13][18]

    • The eluent is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[13][19]

    • Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for both endogenous i6A and the i6A-D6 standard.

  • Data Analysis: The concentration of i6A in the original sample is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a standard curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RNA_Extraction RNA Extraction Enzymatic_Digestion Enzymatic Digestion (to Nucleosides) RNA_Extraction->Enzymatic_Digestion Spiking Spike with i6A-D6 (Internal Standard) Enzymatic_Digestion->Spiking LC Liquid Chromatography (Separation) Spiking->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data_Analysis Data Analysis (Ratio to Standard) MSMS->Data_Analysis

Figure 3: Workflow for LC-MS/MS quantification of i6A.

Conclusion

N6-isopentenyladenosine has evolved from a subject of interest in plant and RNA biology to a promising molecule with significant pharmacological potential in mammals. Its ability to induce cancer cell death, modulate the immune system, and exert anti-inflammatory effects makes it a compelling candidate for further drug development. The synthesis of this compound has been instrumental in enabling the precise and reliable quantification of this important nucleoside, facilitating a deeper understanding of its metabolism and mechanism of action in various physiological and pathological contexts. Future research will likely continue to uncover the intricate roles of i6A and explore its therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure of N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure of N6-Isopentenyladenosine-D6, a deuterated analog of the naturally occurring cytokinin, N6-Isopentenyladenosine. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure, synthesis, and biological activity of this compound.

Core Chemical Structure

N6-Isopentenyladenosine (i6A) is a modified nucleoside composed of an adenine base, a ribose sugar, and an isopentenyl group attached to the nitrogen atom at the 6th position of the purine ring.[1] In its deuterated form, this compound, six hydrogen atoms are replaced by deuterium atoms. Based on common deuteration patterns for stable isotope labeling, these deuterium atoms are located on the two methyl groups of the isopentenyl side chain. This specific labeling provides a valuable tool for metabolic studies, mass spectrometry-based quantification, and as an internal standard in various analytical applications.

Below is a visual representation of the chemical structure of this compound.

N6_Isopentenyladenosine_D6 cluster_adenosine Adenosine Core cluster_ribose Ribose cluster_isopentenyl Isopentenyl-D6 Side Chain N1 N C2 C N1->C2 N3 N C2->N3 H2 H C2->H2 C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 N7 N C5->N7 C6->N1 N6 N C6->N6 C8 C N7->C8 N9 N C8->N9 H8 H C8->H8 N9->C4 C1_prime C1' N9->C1_prime NH2_group NH2 C1_iso C N6->C1_iso H_N6 H N6->H_N6 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OH2_prime OH C2_prime->OH2_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime O4_prime O C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime OH5_prime OH C5_prime->OH5_prime C2_iso C C1_iso->C2_iso H_C1_1 H C1_iso->H_C1_1 H_C1_2 H C1_iso->H_C1_2 C3_iso C C2_iso->C3_iso H_C2 H C2_iso->H_C2 C4_iso C C3_iso->C4_iso C5_iso C C3_iso->C5_iso D1_1 D C4_iso->D1_1 D1_2 D C4_iso->D1_2 D2_1 D C5_iso->D2_1 D2_2 D C5_iso->D2_2 D2_3 D C5_iso->D2_3 D1_3 D

Caption: Chemical structure of this compound.

Quantitative Data

The incorporation of six deuterium atoms in place of hydrogen atoms results in a corresponding increase in the molecular weight of the compound. The table below summarizes the key quantitative data for both N6-Isopentenyladenosine and its deuterated analog.

PropertyN6-IsopentenyladenosineThis compound
Molecular Formula C₁₅H₂₁N₅O₄C₁₅H₁₅D₆N₅O₄
Molecular Weight 335.36 g/mol 341.40 g/mol

Experimental Protocols

A common method involves the regioselective alkylation of a protected adenosine derivative. The synthesis would likely proceed through the following conceptual steps:

experimental_workflow start Start with Adenosine step1 Protect Hydroxyl Groups (e.g., with acetyl groups) start->step1 step2 Alkylation with Deuterated Isopentenyl Halide (e.g., 1-bromo-3-methyl-but-2-ene-d6) step1->step2 step3 Deprotection of Hydroxyl Groups step2->step3 end This compound step3->end

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

N6-Isopentenyladenosine is a naturally occurring cytokinin that plays a significant role in various biological processes in both plants and animals.[1] It is found in transfer RNA (tRNA) and is involved in post-transcriptional modifications that affect protein synthesis.[1] Furthermore, i6A has demonstrated anti-cancer properties by influencing cell proliferation and apoptosis.[1]

One of the key signaling pathways affected by N6-Isopentenyladenosine is the NRF2-mediated oxidative stress response.[2][3] NRF2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins.

The diagram below illustrates the proposed signaling pathway for the activation of the NRF2-mediated antioxidant response by N6-Isopentenyladenosine.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus i6A N6-Isopentenyladenosine Cell Cell Membrane i6A->Cell Keap1 Keap1 Cell->Keap1 Inhibits NRF2 NRF2 Keap1->NRF2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection NRF2_nucleus NRF2 NRF2_nucleus->ARE Binds to

Caption: N6-Isopentenyladenosine activates the NRF2-mediated antioxidant pathway.

In this pathway, N6-Isopentenyladenosine enters the cell and is proposed to inhibit the Keap1-mediated ubiquitination and subsequent degradation of NRF2. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of various antioxidant and cytoprotective genes. This mechanism contributes to the cellular defense against oxidative stress.[2][3]

References

The Ubiquitous Presence of N6-Isopentenyladenosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Isopentenyladenosine (i6A) is a naturally occurring modified nucleoside, a derivative of adenosine with an isopentenyl group attached to the N6 position of the adenine base. This modification plays a crucial role in a wide array of biological processes across different domains of life, from bacteria to mammals. In plants, it functions as a cytokinin, a class of plant hormones that promote cell division and growth.[1][] In other organisms, its primary role is as a modification in transfer RNA (tRNA), where it is found at position 37, adjacent to the anticodon.[3][4] This modification is critical for maintaining translational fidelity and efficiency.[3][4] Beyond its role in tRNA, free i6A and its derivatives have been shown to possess significant biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects, making it a molecule of great interest for drug development.[5][6][7][8][9] This technical guide provides an in-depth overview of the natural occurrence of i6A, its biosynthesis, quantitative levels in various biological systems, and the experimental methodologies used for its study.

Natural Occurrence of N6-Isopentenyladenosine

N6-Isopentenyladenosine is found in a diverse range of organisms, including bacteria, fungi, plants, and animals. Its presence is primarily in the form of a modified nucleoside within tRNA, but it also exists as a free molecule.

In Bacteria and Eukaryotes

i6A is one of the first hypermodified bases discovered in tRNA and is present in both bacteria and eukaryotes, though it is absent in archaea.[3][4] In tRNA, i6A is located at position 37, 3'-adjacent to the anticodon, where it helps to stabilize codon-anticodon pairing, particularly for codons that have A or U at the first position.[3][4] This stabilization is crucial for accurate and efficient protein synthesis.[3][4] The isopentenylation of tRNA is carried out by a class of enzymes called tRNA isopentenyltransferases (IPTases).[3][4] In bacteria, this enzyme is known as MiaA, while in eukaryotes, homologous enzymes include Mod5 in yeast and TRIT1 in mammals.[3][4]

In Plants

In the plant kingdom, i6A is well-known as a cytokinin, a type of phytohormone that regulates cell division, differentiation, and overall development.[1] It can be found as a free nucleoside and is a precursor to other cytokinins like zeatin.[1] The presence of free i6A in plant tissues, such as tobacco callus, has been confirmed, with concentrations measured at approximately 10 micrograms per kilogram of tissue.[10]

In Mammals

In mammalian cells, i6A is primarily found as a modification in both cytoplasmic and mitochondrial tRNAs.[3] The enzyme responsible for this modification is TRIT1.[3] i6A is also found as a free nucleoside in mammalian cells and is excreted in the urine, likely as a result of tRNA turnover.[8][11] This endogenous molecule has been shown to exhibit various biological activities in mammalian systems, including the ability to inhibit the proliferation of human tumor cell lines and modulate immune responses.[5][6]

Quantitative Data on N6-Isopentenyladenosine Occurrence

The concentration of N6-Isopentenyladenosine varies significantly depending on the organism, tissue type, and physiological state. The following tables summarize the available quantitative data.

Organism/TissueConcentrationReference
Nicotiana tabacum (Tobacco) Callus~10 µg/kg of tissue[10]
Saccharomyces cerevisiae (Yeast)0.8 µg/g of cells (wet weight)[12][13]
Schizosaccharomyces pombe (Yeast)0.9 µg/g of cells (wet weight)[12][13]

Biosynthesis of N6-Isopentenyladenosine

The biosynthesis of i6A occurs through two primary pathways: the tRNA modification pathway and the de novo biosynthesis pathway for free cytokinins in some organisms.

tRNA Modification Pathway

The most common route for i6A synthesis is the post-transcriptional modification of adenosine at position 37 of specific tRNAs. This reaction is catalyzed by tRNA isopentenyltransferases (IPTases). The isopentenyl moiety is derived from isopentenyl pyrophosphate (IPP), a key intermediate in the mevalonate and non-mevalonate (MEP) pathways of isoprenoid biosynthesis.[14]

tRNA_Modification_Pathway cluster_isoprenoid Isoprenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) IPTase tRNA Isopentenyltransferase (e.g., MiaA, Mod5, TRIT1) IPP->IPTase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase tRNA_A37 tRNA with Adenosine at position 37 tRNA_A37->IPTase i6A_tRNA tRNA with N6-Isopentenyladenosine (i6A) IPTase->i6A_tRNA

Biosynthesis of i6A in tRNA.
De Novo Biosynthesis in Plants

In plants, free i6A can be synthesized de novo. This pathway also utilizes IPP or its isomer, dimethylallyl pyrophosphate (DMAPP), which is condensed with an adenosine monophosphate (AMP) derivative by enzymes such as adenylate isopentenyltransferase.

Signaling Pathways Involving N6-Isopentenyladenosine

Free i6A has been shown to modulate several signaling pathways, highlighting its potential as a bioactive molecule.

NRF2-Mediated Antioxidant Response

N6-Isopentenyladenosine has been demonstrated to activate the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[5][7] NRF2 is a master regulator of the cellular antioxidant response. Upon activation by i6A, NRF2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8]

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus i6A N6-Isopentenyladenosine (i6A) Keap1 Keap1 i6A->Keap1 inhibits NRF2 NRF2 Keap1->NRF2 degradation NRF2_n NRF2 NRF2->NRF2_n translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nucleus Nucleus NRF2_n->ARE binds

Activation of the NRF2 pathway by i6A.
MAPK Signaling Pathway in NK Cells

i6A has also been shown to modulate the activity of Natural Killer (NK) cells, a critical component of the innate immune system.[6] It can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway downstream of the IL-2 receptor, enhancing the cytotoxic and regulatory functions of NK cells.[6]

Experimental Protocols

The accurate detection and quantification of N6-Isopentenyladenosine require specific and sensitive analytical methods.

Extraction and Purification of i6A from Biological Samples

A general workflow for the extraction and purification of i6A from biological matrices is outlined below. The specific steps may need optimization depending on the sample type.

Extraction_Workflow Sample Biological Sample (e.g., tissues, cells, fluids) Homogenization Homogenization (in extraction buffer) Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant1->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

General workflow for i6A extraction.

Detailed Method for Extraction from Plant Tissues:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a pre-chilled extraction buffer (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.

  • Purification: The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Concentration: The eluate from the SPE cartridge is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for analysis.

Quantification of i6A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of i6A.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for i6A are monitored for quantification. A common transition is m/z 336.2 -> 204.1.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., [¹⁵N₅]-i6A) should be used for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Conclusion

N6-Isopentenyladenosine is a multifaceted molecule with fundamental roles in tRNA function and, in plants, as a key growth regulator. Its presence as a free nucleoside in various organisms, including mammals, and its diverse biological activities, such as anti-cancer and anti-inflammatory effects, underscore its significance in cellular processes and its potential as a therapeutic agent. The methodologies outlined in this guide provide a framework for the accurate study of this important biomolecule, paving the way for further research into its physiological roles and therapeutic applications.

References

N6-Isopentenyladenosine vs. N6-Isopentenyladenosine-D6: A Technical Guide to Biological Activity and Application

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Isopentenyladenosine (i6A) is a naturally occurring modified nucleoside with a spectrum of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Its deuterated counterpart, N6-Isopentenyladenosine-D6 (i6A-D6), is a synthetically modified version primarily utilized as an internal standard for mass spectrometry-based quantification. This guide provides an in-depth analysis of the biological activity of i6A, supported by experimental data and protocols. While direct comparative studies on the biological activity of i6A versus i6A-D6 are not available in current scientific literature, this paper will also delve into the theoretical basis for their presumed bioequivalence and the practical implications for research. The prevailing understanding is that the substitution of six hydrogen atoms with deuterium on the isopentenyl moiety does not significantly alter the molecule's interaction with biological targets, making i6A-D6 an ideal tool for analytical chemistry.

Introduction: The Role of Deuteration in Pharmacology

Deuterium, a stable isotope of hydrogen, contains an extra neutron, making it approximately twice as heavy as hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting deuterated compound is chemically identical to the parent drug. However, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[1][2]

The strategic deuteration of drug candidates can therefore be employed to:

  • Reduce the rate of metabolism , potentially increasing the drug's half-life and exposure.

  • Decrease the formation of toxic metabolites .

  • Improve the drug's overall pharmacokinetic profile .[1]

In the case of this compound, the deuteration is on the isopentenyl side chain. Its primary application is not as a therapeutic agent with altered pharmacokinetics, but as an internal standard for accurate quantification of endogenous or administered i6A in biological samples. For this purpose, it is crucial that its chemical and biological behavior, apart from its mass, is identical to its non-deuterated counterpart.

Biological Activity of N6-Isopentenyladenosine (i6A)

N6-Isopentenyladenosine exhibits pleiotropic effects on mammalian cells, impacting cell proliferation, apoptosis, and immune responses. Its mechanisms are multifaceted and involve the modulation of several key signaling pathways.

Anti-proliferative and Pro-apoptotic Effects

i6A has demonstrated significant anti-cancer activity across various tumor cell lines. It induces cell cycle arrest, primarily at the G0/G1 phase, and triggers apoptosis.[3][4] These effects are often associated with the disruption of the actin cytoskeleton and the activation of caspase-3.[3][4]

Table 1: Cytotoxic Effects of N6-Isopentenyladenosine on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationReference
T24Bladder CarcinomaG0/G1 Phase Arrest, Apoptosis10-20 µM[3][4]
SASOral Squamous CarcinomaGrowth Suppression2-10 µM[5]
MCF7Breast AdenocarcinomaGrowth InhibitionNot Specified[6]
Glioblastoma CellsGlioblastomaEnhanced RadiosensitivityNot Specified[7]
Immunomodulatory and Anti-inflammatory Activity

i6A modulates the activity of the immune system, particularly Natural Killer (NK) cells. At submicromolar doses, i6A can stimulate NK cells, increasing their cytotoxicity against tumor targets and promoting the secretion of cytokines like TNF-α and IFN-γ.[8] However, at higher concentrations (e.g., 10µM), it can inhibit NK cell proliferation and cytotoxicity.[9]

Furthermore, i6A exhibits topical anti-inflammatory properties by activating the NRF2-mediated antioxidant response, which reduces the production of reactive oxygen species and lessens inflammatory responses in vivo.[6]

Core Signaling Pathways Modulated by i6A

The biological effects of i6A are mediated through several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

  • MAPK/ERK Pathway: i6A has been shown to inhibit the activation of the ERK/MAPK pathway in IL-2-activated NK cells, which is associated with a decrease in their cytotoxic activity at high concentrations.[9]

  • STAT Pathway: The molecule can inhibit the activation of STAT5, which is crucial for the expression of proteins like RAD51 involved in DNA repair.[7] This inhibition contributes to the radiosensitizing effect of i6A in glioblastoma cells.[7]

  • NRF2 Pathway: i6A and its analogs can trigger a cellular defense against oxidative stress by activating the transcription factor NRF2.[6]

N6_Isopentenyladenosine_Signaling Key Signaling Pathways Modulated by N6-Isopentenyladenosine cluster_membrane cluster_cytoplasm cluster_nucleus i6A N6-Isopentenyl- adenosine (i6A) MAPK_pathway MAPK/ERK Pathway i6A->MAPK_pathway Inhibits STAT5 STAT5 i6A->STAT5 Inhibits NRF2 NRF2 i6A->NRF2 Activates FDPS FDPS (Mevalonate Pathway) i6A->FDPS Modulates CellCycle Cell Cycle Arrest (G0/G1) i6A->CellCycle Induces Apoptosis Apoptosis i6A->Apoptosis Induces Cytotoxicity NK Cell Cytotoxicity MAPK_pathway->Cytotoxicity Regulates RAD51 RAD51 Expression STAT5->RAD51 Regulates Inflammation Inflammation NRF2->Inflammation Reduces FDPS->Cytotoxicity Enhances

Caption: Key signaling pathways modulated by N6-Isopentenyladenosine.

This compound: The Bioequivalent Internal Standard

As of the date of this publication, no peer-reviewed studies have reported a difference in the biological activity of this compound compared to N6-Isopentenyladenosine. The deuterated form is exclusively used as an internal standard in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of i6A.

The rationale for its use as a standard is based on the following principles:

  • Identical Chemical Properties: i6A-D6 has the same polarity, solubility, and chromatographic retention time as i6A, ensuring it behaves identically during sample extraction and separation.

  • Distinct Mass: The +6 Da mass difference allows a mass spectrometer to distinguish it from the non-deuterated analyte, enabling accurate quantification.

  • Negligible Kinetic Isotope Effect: The primary biological activities of i6A, such as binding to receptors or inhibiting kinases, are not believed to involve the cleavage of the C-H bonds on the isopentenyl side chain. Therefore, the kinetic isotope effect is considered negligible in the context of its biological mechanism of action.

Analytical_Workflow Workflow for Quantification of i6A using i6A-D6 Sample Biological Sample (e.g., Plasma, Cells) Contains unknown [i6A] Spike Spike with Known Amount of i6A-D6 (Internal Standard) Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract LC Liquid Chromatography (Separation of Analytes) Extract->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis Ratio of i6A / i6A-D6 Determines Original [i6A] MS->Data

Caption: Analytical workflow using i6A-D6 as an internal standard.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the biological activity of N6-Isopentenyladenosine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of i6A on cell viability.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., T24, MCF7) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Treatment with N6-Isopentenyladenosine:

  • Prepare a stock solution of i6A in DMSO.
  • Create a series of dilutions of i6A in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of i6A. Include control wells with medium and 0.1% DMSO.
  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control (DMSO-treated) cells.
  • Plot the results to determine the IC50 value (the concentration of i6A that inhibits cell growth by 50%).

Conclusion

N6-Isopentenyladenosine is a molecule of significant interest due to its potent anti-proliferative, pro-apoptotic, and immunomodulatory activities. Its deuterated analog, this compound, serves as an indispensable tool for its accurate quantification in biological matrices. Based on the fundamental principles of the kinetic isotope effect and the nature of i6A's biological interactions, i6A-D6 is considered biologically equivalent to i6A. This presumed bioequivalence is foundational to its role as a reliable internal standard. Future research could explore if the kinetic isotope effect has subtle, yet-undiscovered, impacts on the metabolism and activity of i6A, but for current applications, researchers can confidently use i6A-D6 for analytical purposes without expecting confounding biological effects.

References

An In-Depth Technical Guide to the Biosynthesis of N6-Isopentenyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Isopentenyladenosine (i6A) is a crucial modified nucleoside found in the anticodon loop of certain transfer RNAs (tRNAs) across all domains of life. This hypermodification, occurring at position 37 of tRNAs that read codons starting with uridine, plays a vital role in ensuring translational fidelity and efficiency by stabilizing the codon-anticodon interaction. Beyond its fundamental role in protein synthesis, i6A and its derivatives are implicated in a range of cellular processes, and dysregulation of its biosynthesis is linked to various diseases, including mitochondrial disorders and cancer, making the enzymes in its biosynthetic pathway attractive targets for therapeutic development.

This technical guide provides a comprehensive overview of the core biosynthesis pathway of N6-isopentenyladenosine, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows to serve as a valuable resource for researchers in the field.

Core Biosynthesis Pathway of N6-Isopentenyladenosine

The biosynthesis of i6A is a multi-step process that can be conceptually divided into two main stages: the synthesis of the isopentenyl donor molecule, dimethylallyl pyrophosphate (DMAPP), and the subsequent transfer of the isopentenyl group to the adenosine residue on the tRNA molecule. The synthesis of DMAPP occurs via one of two major pathways, depending on the organism: the Mevalonate (MVA) pathway or the non-mevalonate/methylerythritol phosphate (MEP) pathway.

Synthesis of Dimethylallyl Pyrophosphate (DMAPP)

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria.[1] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, DMAPP.[1][2]

The key steps and enzymes of the MVA pathway are summarized below:

  • Step 1: Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase .[1]

  • Step 2: HMG-CoA synthesis: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by HMG-CoA synthase .[3]

  • Step 3: Mevalonate formation: HMG-CoA is reduced to mevalonate by HMG-CoA reductase . This is the rate-limiting step of the MVA pathway and is a major point of regulation.[1][3]

  • Step 4 & 5: Phosphorylation of Mevalonate: Mevalonate is sequentially phosphorylated by mevalonate kinase and phosphomevalonate kinase to form mevalonate-5-pyrophosphate.[4]

  • Step 6: Decarboxylation to IPP: Mevalonate-5-pyrophosphate is decarboxylated by mevalonate-5-pyrophosphate decarboxylase to yield isopentenyl pyrophosphate (IPP).[5]

  • Step 7: Isomerization to DMAPP: Finally, IPP is reversibly isomerized to DMAPP by isopentenyl pyrophosphate isomerase .[5][6]

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl_CoA Acetyl-CoA (x2) Acetoacetyl_CoA Acetoacetyl-CoA HMG_CoA HMG-CoA Mevalonate Mevalonate Mevalonate_5P Mevalonate-5-P Mevalonate_5PP Mevalonate-5-PP IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP)

The MEP pathway, also known as the DOXP/MEP pathway, is utilized by most bacteria, plants (in their plastids), and apicomplexan parasites.[7] This pathway starts from pyruvate and glyceraldehyde-3-phosphate.[7]

The key steps and enzymes of the MEP pathway are as follows:

  • Step 1: 1-Deoxy-D-xylulose 5-phosphate (DXP) synthesis: Pyruvate and glyceraldehyde-3-phosphate are condensed to form DXP, catalyzed by DXP synthase (DXS) .[8]

  • Step 2: 2-C-Methyl-D-erythritol 4-phosphate (MEP) formation: DXP is converted to MEP by DXP reductoisomerase (DXR) .[8]

  • Step 3: CDP-ME synthesis: MEP reacts with CTP to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), a reaction catalyzed by MEP cytidylyltransferase .

  • Step 4: CDP-MEP formation: The hydroxyl group of CDP-ME is phosphorylated by ATP to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP), catalyzed by CDP-ME kinase .

  • Step 5: MEcPP synthesis: CDP-MEP is converted to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the elimination of CMP, a reaction catalyzed by MEcPP synthase .

  • Step 6: HMBPP formation: MEcPP is reduced to 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) by HMBPP synthase .

  • Step 7: IPP and DMAPP synthesis: HMBPP is further reduced by HMBPP reductase to produce a mixture of IPP and DMAPP.[5]

MEP_Pathway cluster_MEP Non-Mevalonate (MEP) Pathway Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) CDP_ME CDP-ME CDP_MEP CDP-MEP MEcPP MEcPP HMBPP HMBPP IPP_DMAPP IPP + DMAPP

Isopentenylation of tRNA

The final step in i6A biosynthesis is the transfer of the isopentenyl group from DMAPP to the N6 position of adenosine at position 37 of specific tRNA molecules. This reaction is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (IPTases) .[9]

  • In bacteria , the primary IPTase is MiaA .

  • In eukaryotes , the enzyme is known as TRIT1 in mammals and Mod5 in yeast.[10] These enzymes recognize a specific subset of tRNAs, typically those with an adenosine at position 37 and a preceding adenosine at position 36.

i6A_Synthesis cluster_i6A Final Step: tRNA Isopentenylation DMAPP_tRNA DMAPP + tRNA(A37) i6A_tRNA tRNA(i6A37) + Pyrophosphate

Quantitative Data

The following tables summarize available quantitative data for key components and enzymes in the i6A biosynthesis pathway.

Table 1: Intracellular Concentrations of Key Metabolites and Molecules

MoleculeOrganism/Cell TypeConcentrationReference(s)
Dimethylallyl pyrophosphate (DMAPP)Bacillus subtilis~638 pmol/mg dry weight[11]
Saccharomyces cerevisiae~139 pmol/mg dry weight[11]
Total tRNAEscherichia coli0.3 - 30 µM (growth rate dependent)[2][12]

Table 2: Kinetic Parameters of Key Enzymes in the i6A Biosynthesis Pathway

EnzymeOrganismSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Reference(s)
Mevalonate Pathway
HMG-CoA ReductaseHomo sapiensHMG-CoA2-12 µM--[13]
Mevalonate KinaseHomo sapiensMevalonate25-100 µM--[13]
Non-Mevalonate Pathway
DXP Synthase (DXS)Escherichia coliPyruvate0.5 mM1.8 s⁻¹3.6 x 10³
G3P0.1 mM
DXP Reductoisomerase (DXR)Escherichia coliDXP60 µM1.5 s⁻¹2.5 x 10⁴
tRNA Isopentenylation
tRNA Isopentenyltransferase (TRIT1)Homo sapiensmt-tRNASer(UGA)1.2 µM--[1]
tRNA[Ser]Sec0.8 µM--[1]

Note: Kinetic data can vary significantly depending on the experimental conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of i6A biosynthesis.

Protocol 1: In Vitro tRNA Isopentenyltransferase Assay

This protocol is adapted from established methods for detecting tRNA isopentenyltransferase activity in vitro.[14]

Objective: To measure the transfer of an isopentenyl group from DMAPP to a specific tRNA substrate by a recombinant tRNA isopentenyltransferase.

Materials:

  • Recombinant tRNA isopentenyltransferase (e.g., TRIT1 or MiaA)

  • In vitro transcribed or purified tRNA substrate containing an adenosine at position 37

  • Dimethylallyl pyrophosphate (DMAPP)

  • [α-³²P]GTP or other radiolabeled nucleotide for internal labeling of tRNA

  • Reaction Buffer (58 mM Tris-HCl pH 7.2, 5.8 mM MgCl₂, 1.2 mM ATP, 1.2 mM 2-mercaptoethanol)

  • RNase Inhibitor

  • RNase T1

  • Urea loading buffer (8 M urea, loading dye)

  • 20% polyacrylamide, 7.5 M urea gel

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • In Vitro Transcription and Radiolabeling of tRNA:

    • Synthesize the tRNA substrate via in vitro transcription using a DNA template and T7 RNA polymerase.

    • Incorporate a radiolabel (e.g., [α-³²P]GTP) during transcription for subsequent visualization.

    • Purify the radiolabeled tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Isopentenylation Reaction:

    • Set up the reaction in a final volume of 20 µL:

      • X µL Reaction Buffer (to final 1x concentration)

      • 1 µL RNase Inhibitor

      • 1 µL [³²P]-labeled tRNA (~20,000 cpm)

      • 1 µL DMAPP (to final concentration of 0.2 mM)

      • X µL recombinant tRNA isopentenyltransferase (e.g., 5 µM final concentration)

      • Nuclease-free water to 20 µL

    • Incubate the reaction at 37°C for 1 hour.

  • RNA Precipitation and Digestion:

    • Stop the reaction and precipitate the RNA by adding 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the RNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the RNA pellet in 10 µL of 8 M urea containing RNase T1 (1-2 units).

    • Incubate at 37°C for 1 hour to overnight for complete digestion.

  • Gel Electrophoresis and Analysis:

    • Add loading buffer to the digested samples.

    • Resolve the digested RNA fragments on a 20% denaturing polyacrylamide gel.

    • Visualize the radiolabeled fragments by autoradiography or phosphorimaging. The isopentenylation of A37 will result in a shift in the mobility of the tRNA fragment containing this modification.

tRNA_Isopentenyltransferase_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro tRNA Isopentenyltransferase Assay Start Start IVT In Vitro Transcription & Radiolabeling of tRNA Reaction Isopentenylation Reaction (tRNA + DMAPP + Enzyme) Precipitation Ethanol Precipitation of RNA Digestion RNase T1 Digestion Electrophoresis Denaturing PAGE Analysis Autoradiography/ Phosphorimaging End End

Protocol 2: Purification of Recombinant tRNA Isopentenyltransferase (e.g., His-tagged TRIT1)

This protocol provides a general guideline for the expression and purification of a His-tagged recombinant tRNA isopentenyltransferase from E. coli.[15][16]

Objective: To obtain highly pure and active recombinant tRNA isopentenyltransferase for use in in vitro assays and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged tRNA isopentenyltransferase gene.

  • LB Broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

    • Determine the protein concentration (e.g., by Bradford assay).

    • Assess purity by SDS-PAGE.

    • Aliquot the purified protein and store at -80°C.

Protocol 3: Quantification of i6A in tRNA by HPLC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of i6A from total tRNA.[17][18]

Objective: To determine the abundance of i6A relative to unmodified adenosine in a tRNA sample.

Materials:

  • Purified total tRNA.

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • LC-MS grade water and acetonitrile.

  • Formic acid.

  • C18 reverse-phase HPLC column.

  • Triple quadrupole mass spectrometer.

Procedure:

  • tRNA Digestion to Nucleosides:

    • Digest 1-5 µg of total tRNA with nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleoside monophosphates.

  • HPLC Separation:

    • Separate the resulting nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for i6A (e.g., m/z 336.2 → 204.1) and adenosine (e.g., m/z 268.1 → 136.1).

  • Quantification:

    • Generate standard curves for both i6A and adenosine using pure standards.

    • Quantify the amount of i6A and adenosine in the sample by comparing their peak areas to the standard curves.

    • Express the level of i6A as a ratio to the amount of adenosine.

HPLC_MS_Workflow cluster_workflow Experimental Workflow: HPLC-MS/MS for i6A Quantification Start Start Isolation tRNA Isolation Digestion Enzymatic Digestion to Nucleosides HPLC Reverse-Phase HPLC Separation MSMS Tandem Mass Spectrometry (MRM) Quantification Data Analysis and Quantification End End

Regulation of N6-Isopentenyladenosine Biosynthesis

The biosynthesis of i6A is tightly regulated at multiple levels, from the production of the DMAPP precursor to the activity of the final tRNA isopentenyltransferase enzyme.

  • Regulation of the MVA Pathway: The MVA pathway is primarily regulated at the level of HMG-CoA reductase. This enzyme is subject to feedback inhibition by downstream products such as cholesterol and non-sterol isoprenoids.[1] Its expression is also transcriptionally controlled by sterol regulatory element-binding proteins (SREBPs).[3]

  • Regulation of the MEP Pathway: The MEP pathway is also subject to feedback regulation. The first enzyme, DXP synthase (DXS), can be inhibited by the final products, IPP and DMAPP.[7]

  • Regulation of tRNA Isopentenyltransferases: The expression and activity of tRNA isopentenyltransferases can be regulated by various cellular signals. For instance, in some organisms, the expression of these enzymes is linked to cell growth and proliferation. There is also evidence for post-translational modifications of these enzymes that may modulate their activity.

Conclusion and Future Perspectives

The biosynthesis of N6-isopentenyladenosine is a fundamental and highly conserved pathway essential for accurate and efficient protein synthesis. This technical guide has provided a detailed overview of the core enzymatic steps, quantitative data, and key experimental protocols for studying this important RNA modification. A thorough understanding of this pathway is crucial for elucidating its role in various physiological and pathological processes.

Future research will likely focus on further unraveling the intricate regulatory networks that control i6A biosynthesis, identifying novel factors that influence the activity and substrate specificity of tRNA isopentenyltransferases, and exploring the therapeutic potential of targeting enzymes in this pathway for the treatment of diseases such as cancer and mitochondrial disorders. The development of more sophisticated analytical techniques will also be instrumental in dissecting the dynamic changes in i6A levels in response to different cellular stimuli and in different disease states.

References

Methodological & Application

Application Note: Quantification of N6-Isopentenyladenosine in Biological Matrices using N6-Isopentenyladenosine-D6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N6-Isopentenyladenosine (i6A) is a naturally occurring modified nucleoside, a type of cytokinin that plays a crucial role in the regulation of plant growth and development.[1] Beyond its role in plants, i6A has garnered significant interest in biomedical research due to its diverse biological activities, including anti-cancer and anti-inflammatory properties. Recent studies have shown that i6A can activate the NRF2-mediated antioxidant response pathway, a key regulator of cellular defense against oxidative stress. Accurate and reliable quantification of i6A in various biological matrices is essential for understanding its physiological functions and therapeutic potential.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard, such as N6-Isopentenyladenosine-D6 (i6A-D6), which co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]

This application note provides a detailed protocol for the extraction and quantification of N6-isopentenyladenosine in plant tissue, cell culture, and urine samples using this compound as an internal standard with a triple quadrupole mass spectrometer.

Signaling Pathway

NRF2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus i6A N6-Isopentenyladenosine (i6A) KEAP1 KEAP1 i6A->KEAP1 Inhibition NRF2 NRF2 KEAP1->NRF2 Binding & Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

N6-Isopentenyladenosine (i6A) activates the NRF2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow Sample_Collection Sample Collection (Plant Tissue, Cell Culture, Urine) Internal_Standard Add this compound (Internal Standard) Sample_Collection->Internal_Standard Extraction Sample Extraction (SPE or LLE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

General workflow for the quantification of N6-isopentenyladenosine.

Quantitative Data

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N6-Isopentenyladenosine336.2204.120
This compound342.2210.120

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05

Table 3: Method Validation Data

ParameterPlant TissueCell CultureUrine
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LOD 0.05 ng/mL0.05 ng/mL0.2 ng/mL
LOQ 0.1 ng/mL0.1 ng/mL0.5 ng/mL
Recovery (%) 85 - 9590 - 10580 - 95
Precision (%RSD) < 10< 10< 15
Accuracy (%) 90 - 11090 - 11085 - 115

Experimental Protocols

Sample Preparation

a) Plant Tissue (e.g., Arabidopsis thaliana leaves)

  • Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v).

  • Add 10 µL of 1 µg/mL this compound internal standard solution.

  • Homogenize the sample using a bead beater for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Collect the supernatant and transfer to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Cell Culture (e.g., HeLa cells)

  • Harvest cells (e.g., 1 x 10^6 cells) and centrifuge at 1,500 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Centrifuge again and discard the PBS.

  • Add 500 µL of ice-cold 80% methanol.

  • Add 10 µL of 1 µg/mL this compound internal standard solution.

  • Vortex vigorously for 1 minute to lyse the cells.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Collect the supernatant and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase A.

  • Vortex, centrifuge, and transfer to an autosampler vial.

c) Urine

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Take 500 µL of urine and add it to a 2 mL microcentrifuge tube.

  • Add 10 µL of 1 µg/mL this compound internal standard solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20 °C for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 200 µL of mobile phase A.

  • Vortex, centrifuge, and transfer to an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The instrument parameters should be optimized for the specific analytes.

Typical ESI Source Parameters:

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

Data Analysis and Quantification
  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

  • Integrate the peak areas for N6-Isopentenyladenosine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of N6-Isopentenyladenosine in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of N6-Isopentenyladenosine in various biological matrices using its deuterated analog as an internal standard. The detailed protocols for sample preparation and instrument analysis, along with the provided quantitative data, offer a comprehensive guide for researchers in plant biology, pharmacology, and drug development to accurately measure this important biomolecule.

References

Application Notes and Protocols for N6-Isopentenyladenosine-D6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N6-Isopentenyladenosine-D6 (i6A-D6) in mass spectrometry-based quantitative analysis of N6-Isopentenyladenosine (i6A). i6A is a naturally occurring modified nucleoside found in tRNA that has demonstrated anti-proliferative and anti-inflammatory properties, making it a molecule of interest in drug development and various fields of biological research.[1][2] The use of a stable isotope-labeled internal standard like i6A-D6 is crucial for accurate and precise quantification of endogenous i6A in complex biological matrices.

Quantitative Analysis of N6-Isopentenyladenosine using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules like i6A from biological samples.[3] The use of a deuterated internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest. The following protocol is a general guideline and may require optimization depending on the specific sample matrix (e.g., cell culture, plasma, tissue).

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • Sample Collection and Homogenization: For solid tissues, homogenize in an appropriate buffer. For liquid samples, proceed to the next step.

  • Internal Standard Spiking: Add a known amount of this compound to each sample at the beginning of the extraction process to account for any analyte loss during sample preparation.

  • Protein Precipitation: To remove proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex thoroughly and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for N6-isopentenyladenosine will be its [M+H]+ adduct.

    • The precursor ion for this compound will be its [M+H]+ adduct, which has a mass-to-charge ratio (m/z) of 342.2.[4]

    • Product ions are generated by collision-induced dissociation (CID) of the precursor ions. A common fragmentation for adenosine-containing molecules is the loss of the ribose sugar.

Table 1: MRM Transitions for N6-Isopentenyladenosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N6-Isopentenyladenosine336.2204.120
This compound342.2210.120

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

Quantification is achieved by calculating the peak area ratio of the endogenous N6-Isopentenyladenosine to the this compound internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of N6-Isopentenyladenosine and a fixed concentration of this compound.

Table 2: Representative Quantitative Performance

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%

These values are illustrative and will vary depending on the specific matrix, instrumentation, and method optimization.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of N6-Isopentenyladenosine using a deuterated internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction Precipitate->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant Result Concentration of N6-Isopentenyladenosine Quant->Result

Caption: Workflow for N6-Isopentenyladenosine quantification.

N6-Isopentenyladenosine Signaling Pathway: NRF2 Activation

N6-isopentenyladenosine has been shown to activate the NRF2-mediated antioxidant response.[1][2] This pathway is a key cellular defense mechanism against oxidative stress.

G cluster_nucleus Nucleus i6A N6-Isopentenyladenosine Keap1 Keap1 i6A->Keap1 Inhibition/Dissociation CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Nrf2 NRF2 Keap1->Nrf2 Ubiquitination & Degradation (Inhibited by i6A) Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Activation CellularDefense Increased Cellular Antioxidant Defense AntioxidantGenes->CellularDefense Protein Expression Nrf2_n NRF2 Nrf2_n->ARE Binding

Caption: NRF2 signaling pathway activation by i6A.

Conclusion

The methodologies and information presented here provide a comprehensive guide for the quantitative analysis of N6-Isopentenyladenosine in biological samples using this compound as an internal standard. The detailed LC-MS/MS protocol, coupled with an understanding of the relevant signaling pathways, will aid researchers in accurately determining the role of this important molecule in various biological processes and its potential as a therapeutic agent.

References

Application Note: Quantitative Analysis of Cytokinins Using N6-Isopentenyladenosine-D6 by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth, development, and physiological processes. Accurate quantification of these low-abundance signaling molecules is essential for understanding their function. This document provides a detailed protocol for the sensitive and robust quantification of various cytokinin species in plant tissues using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, N6-Isopentenyladenosine-D6 (iP-D6), to ensure high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental process involves sample homogenization, cytokinin extraction, solid-phase extraction (SPE) for purification, and subsequent analysis by LC-MS/MS. The use of an internal standard at the beginning of the extraction process is critical for accurate quantification.

G Experimental Workflow for Cytokinin Quantification cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Tissue Collection (Flash-freeze in Liquid N2) B Homogenization (Cryogenic Grinding) A->B C Addition of Internal Standard (this compound) B->C D Extraction with Acidic Methanol (-20°C Overnight) C->D E Centrifugation & Supernatant Collection D->E F Solid-Phase Extraction (SPE) Cleanup (Mixed-Mode Cation Exchange) E->F G Elution & Evaporation F->G H Reconstitution in Mobile Phase G->H I UHPLC-MS/MS Analysis (MRM Mode) H->I J Data Processing & Quantification I->J

Caption: Overall workflow from sample collection to data analysis.

Materials and Reagents

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Acetic Acid, Ammonium Hydroxide.

  • Standards: this compound (iP-D6), and non-labeled standards for cytokinins of interest (e.g., trans-Zeatin (tZ), cis-Zeatin (cZ), Isopentenyladenine (iP), Dihydrozeatin (DHZ), and their riboside conjugates).

  • Extraction Buffer: Methanol/Water/Formic Acid (15:4:1, v/v/v).[1]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges.[2]

  • Equipment: Homogenizer (cryogenic), centrifuge, SPE manifold, nitrogen evaporator, UHPLC-MS/MS system.

Detailed Experimental Protocols

  • Stock Solutions: Prepare individual stock solutions of each cytokinin standard and this compound in DMSO or methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working solution of all non-labeled cytokinin standards at 1 µg/mL in methanol.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the extraction buffer.

  • Calibration Curve: Generate calibration standards by serial dilution of the working standard mixture. Each calibration point should contain a constant concentration of the internal standard. A typical linear range is 0.05 to 100 ng/mL.[3]

This protocol is optimized for 20-50 mg of fresh plant tissue.

  • Homogenization: Freeze ~50 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4]

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction buffer (Methanol/Water/Formic Acid; 15:4:1) containing the internal standard (this compound).[1][5]

    • Incubate the mixture overnight at -20°C with gentle shaking.[5]

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of extraction buffer, centrifuge again, and pool the supernatants.[2][5]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition an Oasis MCX cartridge by passing 2 mL of methanol followed by 2 mL of 1 M formic acid.[2]

    • Loading: Dilute the pooled supernatant with 1 M formic acid to a final volume that reduces methanol concentration, then load it onto the conditioned cartridge.

    • Washing: Wash the cartridge sequentially with 2 mL of 1% acetic acid and then 2 mL of methanol to remove interfering compounds.[5]

    • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.[2][5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[5]

    • Reconstitute the dried extract in 100 µL of 5% acetonitrile containing 0.1% formic acid for UHPLC-MS/MS analysis.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion → product ion) and collision energies for each cytokinin and the internal standard by infusing individual standards.

Data Presentation and Quantitative Summary

The following tables provide representative parameters for the UHPLC-MS/MS method.

Table 1: Example UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
4.055.045.0
7.030.070.0
8.01.099.0
12.099.01.0

(Based on a similar gradient profile described in literature)

Table 2: MRM Transitions for Selected Cytokinins

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
trans-Zeatin (tZ)220.1136.15022
Isopentenyladenine (iP)204.1136.15020
Isopentenyladenosine (iPR)336.2204.15015
iP-D6 (Internal Std.) 342.2 208.1 50 15

(Note: Specific m/z values and collision energies should be optimized for the instrument in use.)

Table 3: Method Performance Characteristics

AnalyteLinear Range (ng/mL)LOD (pg/mL)LOQ (pg/mL)Recovery (%)
tZ0.05 - 100>0.9951.55.075-90%
iP0.05 - 100>0.9961.04.080-95%
iPR0.05 - 100>0.9941.24.578-92%

(These values are representative and may vary based on matrix and instrumentation. Recovery rates of 60-125% are generally considered acceptable[4], with some methods reporting >77%[3]. Limits of detection can be in the low pg/mL or fmol range[3][6][7][8].)

Cytokinin Signaling Pathway

Cytokinin perception and signaling occur via a two-component system similar to those in bacteria.[9] The pathway begins with cytokinin binding to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors in the cell membrane.[10][11][12] This binding triggers autophosphorylation of the receptor, initiating a phosphorelay cascade. The phosphate group is transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then shuttle from the cytoplasm into the nucleus.[9][10][13] In the nucleus, AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs).[9] Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including Type-A ARRs, which act as negative regulators of the pathway.[10][13]

G Canonical Cytokinin Signaling Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus CK Cytokinin (CK) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation P1 P AHP AHP (Phosphotransfer Protein) P1->AHP Phosphorelay P2 P ARR_B Type-B ARR (Transcription Factor) P2->ARR_B Phosphorelay P3 P ARR_A Type-A ARR (Negative Regulator) ARR_A->AHK Feedback Inhibition Gene Cytokinin-Responsive Genes Gene->ARR_A Expression P3->Gene Activates Transcription

Caption: A multi-step phosphorelay transmits the cytokinin signal.

References

Application Notes and Protocols for N6-Isopentenyladenosine-D6 in LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Isopentenyladenosine (iP) is a naturally occurring cytokinin that plays a crucial role in regulating cell growth, differentiation, and other physiological processes in plants. In recent years, iP has garnered significant interest in biomedical research due to its potential as an anti-inflammatory and anti-cancer agent. Accurate and precise quantification of iP in biological matrices is essential for pharmacokinetic studies, mechanism of action investigations, and overall drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as N6-Isopentenyladenosine-D6 (iP-D6), is critical for robust and reliable LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.

These application notes provide a comprehensive guide for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of N6-Isopentenyladenosine in biological matrices using this compound as an internal standard.

I. Quantitative Data Summary

The following tables represent typical data obtained during the validation of an LC-MS/MS method for the quantification of N6-Isopentenyladenosine using this compound as an internal standard.

Table 1: Calibration Curve for N6-Isopentenyladenosine

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
0.50.012 ± 0.001102.5
1.00.025 ± 0.00298.9
5.00.128 ± 0.009101.2
10.00.255 ± 0.01599.8
50.01.289 ± 0.076100.5
100.02.561 ± 0.14299.1
500.012.754 ± 0.68998.5
1000.025.498 ± 1.354100.9
Linear Range: 0.5 - 1000 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Precision (%CV) Accuracy (%)
LLOQ0.58.5104.2
Low QC1.56.898.7
Mid QC754.2101.5
High QC7503.599.2
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC1.595.888.2
High QC75098.291.5

II. Experimental Protocols

A. Sample Preparation: Extraction of N6-Isopentenyladenosine from Cell Culture

This protocol is designed for the extraction of N6-Isopentenyladenosine from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Modified Bieleski Buffer (Methanol:Water:Formic Acid, 15:4:1 v/v/v), chilled to -20°C

  • This compound internal standard solution (100 ng/mL in methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Aspirate the cell culture medium from the culture dish.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of chilled modified Bieleski buffer to the dish.

  • Immediately add 10 µL of the 100 ng/mL this compound internal standard solution.

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

B. LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N6-Isopentenyladenosine (Quantifier) 336.2 204.1 15
    N6-Isopentenyladenosine (Qualifier) 336.2 136.1 25

    | this compound (Internal Standard) | 342.2 | 210.1 | 15 |

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized empirically.

III. Visualizations

General LC-MS/MS Workflow for N6-Isopentenyladenosine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Cell Pellet) Lysis Add Lysis Buffer & iP-D6 Internal Standard Sample->Lysis Centrifugation Centrifuge to Pellet Debris Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration (ng/mL) Calibration->Result

Caption: Workflow for N6-Isopentenyladenosine quantification.

Cytokinin Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade (Two-Component System) DMAPP Dimethylallyl Diphosphate (DMAPP) IPT Isopentenyl Transferases (IPTs) DMAPP->IPT ATP_ADP ATP/ADP ATP_ADP->IPT iPRibotides iP Ribotides IPT->iPRibotides iP_ext Extracellular iP iPRibotides->iP_ext Metabolic Conversion Receptor Histidine Kinase Receptor (AHK) iP_ext->Receptor Binds to Receptor AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylation ARR Response Regulators (ARRs) AHP->ARR Phosphorylation Gene_Expression Regulation of Gene Expression ARR->Gene_Expression Transcriptional Activation/Repression

Caption: Cytokinin biosynthesis and signaling pathway.

Sample Preparation Workflow for Cytokinin Extraction Start Start: Homogenized Biological Sample Add_Buffer Add Extraction Buffer (e.g., Modified Bieleski) + Deuterated Internal Standards Start->Add_Buffer Vortex_Incubate Vortex and Incubate Add_Buffer->Vortex_Incubate Centrifuge1 Centrifuge to Pellet Solids Vortex_Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid Phase Extraction (SPE) (Optional, for complex matrices) Collect_Supernatant->SPE Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Without SPE SPE->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Sample preparation for cytokinin extraction.

Application Notes: Quantitative Analysis of N6-Isopentenyladenosine in Plant Tissues using N6-Isopentenyladenosine-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence. Accurate quantification of cytokinins, such as N6-Isopentenyladenosine (iP), is crucial for understanding their physiological functions. Due to the low endogenous concentrations of these hormones and the complexity of plant matrices, a highly sensitive and selective analytical method is required. The stable isotope dilution method, employing a deuterated internal standard like N6-Isopentenyladenosine-D6 (iP-D6), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for precise and accurate quantification. This document provides a detailed protocol for the analysis of iP in plant tissues using iP-D6 as an internal standard.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (iP-D6) is added to the plant sample at the beginning of the extraction process. The internal standard, being chemically identical to the analyte (iP), co-elutes during chromatography and experiences similar extraction losses and ionization suppression or enhancement effects. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample losses during preparation.

Data Presentation

Table 1: Quantitative Parameters for Cytokinin Analysis using a Deuterated Internal Standard

ParameterValue/RangeReference
Internal Standard Concentration 0.4 pmol to 20 ng per sample[1][2]
Linearity Range 0.002 to 100 ng/mL[3]
Correlation Coefficient (r) >0.99[3]
Recovery 77% - >80%[3][4]
Limit of Detection (LOD) 1.0 to 12.4 pg/mL[3]
Relative Standard Deviation (RSD) <10.5%[3]
MRM Transitions (Precursor > Product ion, m/z)
N6-Isopentenyladenosine (iP)To be determined empirically (e.g., [M+H]+ > fragment)
This compound (iP-D6)To be determined empirically (e.g., [M+H+6]+ > fragment)

Note: Multiple Reaction Monitoring (MRM) transitions are instrument-dependent and must be optimized by the user. The precursor ion will be the protonated molecule [M+H]+, and the product ions are generated by collision-induced dissociation.

Experimental Protocols

This protocol outlines the key steps for the quantitative analysis of N6-Isopentenyladenosine in plant tissues.

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue (1-5 mg fresh weight is often sufficient) and immediately freeze it in liquid nitrogen to quench metabolic activity.[1] Store samples at -80°C until extraction.

  • Homogenization: Homogenize the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol/water/formic acid (15:4:1, v/v/v).[5]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized tissue. A typical concentration is in the range of 0.4 to 1 pmol per sample.[1]

  • Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins.

Sample Purification

For complex plant matrices, a two-step purification process involving Solid Phase Extraction (SPE) and Immunoaffinity Chromatography is recommended.

  • Cartridge Selection: Use a mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties (e.g., Oasis MCX).[5]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds. The specific wash solvent will depend on the SPE sorbent used.

  • Elution: Elute the cytokinins from the cartridge using a suitable solvent. For a mixed-mode cation exchange cartridge, elution is often performed with a basic methanolic solution (e.g., 0.35 M NH4OH in 60% methanol).[6]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Column Preparation: Use an immunoaffinity column containing antibodies with broad specificity for cytokinins.[7] Equilibrate the column with a suitable buffer as per the manufacturer's protocol.

  • Sample Loading: Re-dissolve the dried eluate from the SPE step in the equilibration buffer and load it onto the immunoaffinity column.

  • Washing: Wash the column extensively with the equilibration buffer to remove any remaining non-specifically bound compounds.

  • Elution: Elute the purified cytokinins using a buffer that disrupts the antibody-antigen interaction, often a low pH buffer or an organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column suitable for UPLC or HPLC.

    • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).

    • Gradient: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the cytokinins.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both N6-Isopentenyladenosine and this compound. The precursor ion will be the protonated molecule ([M+H]+). The product ions are determined by performing collision-induced dissociation (CID) and selecting the most stable and abundant fragment ions.

    • Collision Energy: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous N6-Isopentenyladenosine and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification: Determine the concentration of the endogenous N6-Isopentenyladenosine in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis harvest Harvest & Freeze Plant Tissue homogenize Homogenize Tissue harvest->homogenize spike Spike with iP-D6 Internal Standard homogenize->spike extract Extract with Solvent spike->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe immuno Immunoaffinity Chromatography spe->immuno lcms LC-MS/MS Analysis (MRM) immuno->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for plant hormone analysis.

This detailed protocol provides a robust framework for the quantitative analysis of N6-Isopentenyladenosine in plant tissues. Adherence to these steps, coupled with proper optimization of instrument parameters, will enable researchers to obtain accurate and reproducible results, contributing to a deeper understanding of the role of cytokinins in plant biology.

References

Application Notes and Protocols for N6-Isopentenyladenosine-D6 in tRNA Modification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N6-Isopentenyladenosine-D6 (i6A-D6) in the study of tRNA modifications. This document includes detailed protocols for the quantitative analysis of N6-isopentenyladenosine (i6A), a critical modified nucleoside in tRNA, using i6A-D6 as an internal standard.

Introduction to N6-Isopentenyladenosine (i6A) in tRNA

N6-isopentenyladenosine is a hypermodified purine nucleoside found at position 37, immediately 3' to the anticodon, in a subset of tRNAs in bacteria and eukaryotes.[1] This modification is crucial for accurate and efficient protein synthesis. The bulky isopentenyl group helps to stabilize the codon-anticodon interaction, particularly for codons that have A or U at the first position, thereby enhancing translational fidelity and speed.[1]

The biosynthesis of i6A is catalyzed by a class of enzymes called tRNA isopentenyltransferases (IPTases), such as MiaA in bacteria, Mod5 in yeast, and TRIT1 in mammals.[1] These enzymes transfer an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine at position 37 of specific tRNAs. In some instances, i6A can be further modified to 2-methylthio-N6-isopentenyladenosine (ms2i6A).[1]

Given the role of i6A in maintaining translational fidelity, its accurate quantification is essential for understanding various physiological and pathological processes, including cancer and mitochondrial diseases.

This compound as an Internal Standard

This compound is a stable isotope-labeled analog of i6A. In mass spectrometry-based quantitative analysis, a known amount of the stable isotope-labeled internal standard (SIL-IS) is spiked into a biological sample. Because the SIL-IS is chemically identical to the analyte of interest (i6A), it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. This allows for highly accurate and precise quantification by correcting for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal.

Quantitative Analysis of i6A in tRNA using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides in RNA. The general workflow involves the isolation of tRNA, its enzymatic hydrolysis into individual nucleosides, and subsequent analysis by LC-MS/MS with a stable isotope-labeled internal standard.

Quantitative Data of i6A in tRNA

The levels of i6A can vary between different organisms and cell types. The following table summarizes qualitative data on the presence of i6A in tRNAs from E. coli and various mammalian sources.

Organism/Cell TypetRNA Species Containing i6A/ms2i6AMethod of Detection
Escherichia coliPhe(UUY), Leu(UUR), Cys(UGY), Trp(UGG), Tyr(UAY), Ser(UCN), [Ser]SecMass Spectrometry, Ribosome Binding Assays
BovineTyr(UAY), Phe(UUY), Cys(UGY), Ser(UCN), Trp(UGA)Mass Spectrometry
Mouse LiverTyr(UAY), Phe(UUY), Ser(UCN), Trp(UGA)Mass Spectrometry
Human (HeLa, Muscle)Tyr(UAY), Cys(UGY), Ser(UCN), Trp(UGA)PHA6 Assay, In vitro isopentenylation

Table compiled from data in[2]. "mod" indicates the presence of a modification at position 37 that was not definitively identified as i6A or ms2i6A.

Experimental Protocols

Protocol 1: Isolation and Purification of tRNA

This protocol describes the isolation of total tRNA from cultured cells or tissues.

Materials:

  • TRIzol reagent or similar RNA extraction solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Glycogen (RNase-free)

  • Microcentrifuge tubes (RNase-free)

  • Centrifuge

Procedure:

  • Homogenization: Homogenize cell pellets or tissues in TRIzol reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Add glycogen to a final concentration of 200 µg/mL to aid in precipitation. Mix and incubate at room temperature for 10 minutes.

  • Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol details the complete digestion of purified tRNA into its constituent nucleosides.

Materials:

  • Purified tRNA (1-10 µg)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound internal standard

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Spiking Internal Standard: To 1-10 µg of purified tRNA in a microcentrifuge tube, add a known amount of this compound. A typical final concentration for the internal standard is in the range of 10-100 nM, but should be optimized for your specific instrument and sample concentrations.

  • Nuclease P1 Digestion: Add Nuclease P1 (e.g., 1-2 units) and buffer to the tRNA sample. Incubate at 37°C for 2 hours.

  • Dephosphorylation: Add alkaline phosphatase (e.g., 1-2 units) and its corresponding buffer to the reaction mixture. Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: After digestion, the sample can be cleaned up by centrifugation through a 10 kDa molecular weight cutoff filter to remove the enzymes. The filtrate containing the nucleosides is collected for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of i6A

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N6-Isopentenyladenosine (i6A): The precursor ion ([M+H]+) is m/z 336.2. Common product ions are m/z 204.1 (loss of the ribose group) and m/z 136.1 (adenine base fragment).

    • This compound (i6A-D6): The precursor ion ([M+H]+) is m/z 342.2. The corresponding product ion from the loss of the ribose group is m/z 210.1.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.

Data Analysis:

  • Generate a calibration curve using known concentrations of i6A standard and a fixed concentration of i6A-D6.

  • Calculate the peak area ratio of the endogenous i6A to the i6A-D6 internal standard in your samples.

  • Determine the concentration of i6A in your samples by interpolating the peak area ratio from the calibration curve.

  • Normalize the amount of i6A to the total amount of tRNA analyzed (e.g., pmol i6A / µg tRNA).

Visualizations

i6A Biosynthesis Pathway

i6A_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 tRNA Substrate cluster_2 i6A Modification cluster_3 Further Modification (Optional) DMAPP Dimethylallyl pyrophosphate (DMAPP) IPTase tRNA Isopentenyltransferase (e.g., MiaA, Mod5, TRIT1) DMAPP->IPTase Isopentenyl group donor tRNA_A37 tRNA with Adenosine at position 37 tRNA_A37->IPTase Substrate i6A_tRNA i6A-modified tRNA IPTase->i6A_tRNA Catalyzes MiaB MiaB i6A_tRNA->MiaB Substrate ms2i6A_tRNA ms2i6A-modified tRNA MiaB->ms2i6A_tRNA Catalyzes (in some organisms)

Caption: Biosynthesis pathway of N6-isopentenyladenosine (i6A) in tRNA.

Experimental Workflow for i6A Quantification

i6A_Quantification_Workflow Start Cell/Tissue Sample tRNA_Isolation tRNA Isolation and Purification Start->tRNA_Isolation Spiking Spike with This compound tRNA_Isolation->Spiking Digestion Enzymatic Hydrolysis to Nucleosides Spiking->Digestion LC_MS LC-MS/MS Analysis (MRM Mode) Digestion->LC_MS Data_Analysis Data Analysis: Peak Area Ratio & Calibration Curve LC_MS->Data_Analysis Result Quantitative i6A Levels (pmol/µg tRNA) Data_Analysis->Result

Caption: Workflow for the quantitative analysis of i6A in tRNA by LC-MS/MS.

Advanced Application: IMCRT tRNA-seq

For researchers interested in the location and semi-quantification of i6A at single-base resolution, the Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method offers a powerful alternative to traditional LC-MS/MS.

Principle of IMCRT tRNA-seq

This method is based on the chemical reactivity of the isopentenyl group of i6A. Treatment with iodine induces a cyclization reaction of the prenyl group. This chemical modification causes a signature mutation or reverse transcription stop during the library preparation for next-generation sequencing, allowing for the identification of i6A-containing tRNAs.

Abbreviated Protocol for IMCRT tRNA-seq

A detailed, step-by-step protocol can be found in the original publication. The following is a summary of the key steps.

  • tRNA Deacylation: 10 µg of purified tRNA is treated with 0.1 M Tris-HCl (pH 9.0) at 37°C for 45 minutes.

  • Iodine Treatment: Half of the deacylated tRNA is treated with 0.5 M iodine on ice for 15 minutes. The reaction is then quenched.

  • RNA Purification: The treated tRNAs are purified.

  • Library Construction: Both the iodine-treated and untreated tRNA samples are used to construct sequencing libraries following a protocol that includes reverse transcription, adapter ligation, and PCR amplification.

  • Sequencing and Data Analysis: The libraries are sequenced, and the data is analyzed to identify sites of mutations or reverse transcription stops in the iodine-treated samples compared to the untreated controls, indicating the location of i6A.

Conclusion

This compound is an indispensable tool for the accurate quantification of i6A in tRNA, a modification vital for translational fidelity. The provided protocols for LC-MS/MS analysis offer a robust framework for researchers in basic science and drug development to investigate the role of i6A in health and disease. Furthermore, advanced techniques like IMCRT tRNA-seq are emerging to provide deeper insights into the dynamics of tRNA modifications.

References

Application Notes and Protocols for Metabolic Labeling with N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Isopentenyladenosine (i6A) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in various biological processes, including the regulation of cell proliferation, differentiation, and stress responses. Metabolic labeling with stable isotope-labeled analogs of i6A, such as N6-Isopentenyladenosine-D6 (i6A-D6), coupled with mass spectrometry, offers a powerful strategy for tracing the incorporation of this molecule into cellular RNA and quantifying its dynamics. These application notes provide detailed protocols for metabolic labeling of cells with i6A-D6, subsequent RNA analysis, and an overview of its effects on key signaling pathways.

Applications

Metabolic labeling with i6A-D6 is a versatile technique with broad applications in biomedical research and drug development:

  • RNA Modification Dynamics: Tracing the incorporation and turnover of i6A in different RNA species under various cellular conditions.

  • Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects of i6A on cancer cells.[1]

  • Immunology and Inflammation: Studying the immunomodulatory and anti-inflammatory properties of i6A.[2]

  • Drug Discovery: Screening for compounds that modulate i6A metabolism and its downstream signaling pathways.

  • Oxidative Stress Response: Elucidating the mechanisms by which i6A activates cellular antioxidant defenses.[1][3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with i6A-D6

This protocol describes the general procedure for labeling cultured mammalian cells with i6A-D6. Optimization of labeling time and concentration may be required for different cell lines and experimental goals.

Materials:

  • This compound (i6A-D6)

  • Cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HeLa, MCF7)

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

  • Reagents and equipment for cell counting (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of i6A-D6. A starting concentration range of 1-10 µM is recommended.

  • Labeling: Once cells have reached the desired confluency, remove the existing medium and replace it with the i6A-D6 labeling medium.

  • Incubation: Incubate the cells for the desired period. A time course of 6, 12, and 24 hours is recommended for initial optimization.

  • Harvesting: After the labeling period, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.

  • Cell Lysis and RNA Extraction: Proceed immediately to cell lysis and total RNA extraction using a standard protocol (e.g., TRIzol reagent or a commercial RNA extraction kit).

Protocol 2: Quantification of i6A-D6 Incorporation in RNA by LC-MS/MS

This protocol outlines the steps for the digestion of i6A-D6 labeled RNA into nucleosides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • i6A-D6 labeled total RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase LC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Unlabeled i6A and adenosine standards

Procedure:

  • RNA Digestion:

    • To 1-5 µg of i6A-D6 labeled total RNA, add 2 units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 1 unit of Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 1 hour.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto the LC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of mobile phases A and B.

    • Monitor the transition of the protonated molecular ions to their characteristic product ions for both unlabeled adenosine, unlabeled i6A, and i6A-D6 using Multiple Reaction Monitoring (MRM).

      • Adenosine: Monitor the transition for the unlabeled form.

      • i6A: Monitor the transition for the unlabeled form.

      • i6A-D6: Monitor the transition corresponding to the deuterated form.

  • Data Analysis:

    • Generate standard curves for unlabeled adenosine and i6A to determine their absolute quantities.

    • Calculate the amount of i6A-D6 by comparing its peak area to the standard curve of unlabeled i6A, adjusting for the difference in molecular weight.

    • Normalize the amount of i6A-D6 to the amount of adenosine in each sample to account for variations in RNA input.

Quantitative Data

The following table provides a representative example of quantitative data that can be obtained from an i6A-D6 metabolic labeling experiment. Actual values will vary depending on the cell line, labeling conditions, and experimental treatment.

Cell LineTreatmentLabeling Time (hours)i6A-D6 / Adenosine (mol/mol)
MCF7Vehicle12Baseline
MCF7Compound X12Increased
HeLaVehicle24Baseline
HeLaCompound Y24Decreased

Signaling Pathways and Experimental Workflows

NRF2 Signaling Pathway

N6-isopentenyladenosine has been shown to activate the NRF2-mediated antioxidant response.[1][3][4] This pathway is a key cellular defense mechanism against oxidative stress.

NRF2_Pathway i6A This compound ROS ROS i6A->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Activates Transcription

Figure 1. N6-Isopentenyladenosine activates the NRF2 antioxidant response pathway.
Experimental Workflow for i6A-D6 Labeling and Analysis

The following diagram illustrates the overall workflow for metabolic labeling of RNA with i6A-D6 and subsequent analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Seed Cells Labeling Metabolic Labeling with i6A-D6 Start->Labeling Harvest Harvest Cells Labeling->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->RNA_Digestion LCMS LC-MS/MS Analysis RNA_Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Figure 2. Overall workflow for i6A-D6 metabolic labeling and analysis.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. N6-isopentenyladenosine can modulate this pathway.

MAPK_Pathway i6A This compound Receptor Cell Surface Receptor i6A->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates

Figure 3. N6-Isopentenyladenosine can activate the MAPK signaling pathway.
p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. N6-isopentenyladenosine has been shown to influence p53 activity.

p53_Pathway cluster_regulation p53 Regulation cluster_downstream Downstream Effects i6A This compound MDM2 MDM2 i6A->MDM2 Inhibits? p53 p53 MDM2->p53 Ubiquitination & Degradation Proteasome Proteasome p53->Proteasome p21 p21 p53->p21 Activates Transcription GADD45 GADD45 p53->GADD45 Activates Transcription Bax Bax p53->Bax Activates Transcription PUMA PUMA p53->PUMA Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

References

Synthesis and Purification of N6-Isopentenyladenosine-D6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of N6-Isopentenyladenosine-D6 (i6A-D6), a deuterated analog of the naturally occurring cytokinin, N6-Isopentenyladenosine (i6A). The inclusion of six deuterium atoms in the isopentenyl chain provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

N6-Isopentenyladenosine is a modified nucleoside found in tRNA that plays a crucial role in various biological processes, including the regulation of cell growth and differentiation. Recent studies have also highlighted its role in activating the NRF2-mediated antioxidant response, suggesting its potential as a therapeutic agent. The deuterated form, i6A-D6, offers a stable isotope-labeled version for sensitive and accurate tracking and quantification in complex biological matrices.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₅D₆N₅O₄[1]
Molecular Weight341.40 g/mol [1]
Purity (typical)≥96%[1]
AppearanceSolid[1]
Table 2: Proposed HPLC Purification Parameters for this compound
ParameterRecommended Setting
Column Primesep 100 mixed-mode stationary phase or equivalent C18 column
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.2% sulfuric acid)
Gradient Isocratic or gradient elution, to be optimized based on initial scouting runs
Flow Rate 1.0 mL/min
Detection UV at 210 nm and/or Mass Spectrometry (MS)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of N6-substituted adenosines and purification of related compounds. Researchers should adapt and optimize these protocols for their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound

This proposed synthesis is based on the general method of regioselective alkylation of a protected adenosine derivative.

Materials:

  • N6-acetyl-2′,3′,5′-tri-O-acetyladenosine

  • 1-bromo-3-methyl-2-butene-d6 (Deuterated isopentenyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF), anhydrous

  • Methanolic ammonia

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Alkylation:

    • Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine in anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Slowly add 1-bromo-3-methyl-2-butene-d6 to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection:

    • Once the reaction is complete, filter the mixture to remove the base.

    • Evaporate the DMF under reduced pressure.

    • Dissolve the residue in methanolic ammonia and stir at room temperature for 12-24 hours to remove the acetyl protecting groups.

  • Initial Purification:

    • Evaporate the methanolic ammonia.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.

Protocol 2: Purification of this compound by HPLC

Materials:

  • Crude this compound from synthesis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or sulfuric acid

  • HPLC system with a UV detector and/or mass spectrometer

  • Appropriate HPLC column (e.g., Primesep 100 or C18)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis and Purification:

    • Equilibrate the HPLC column with the starting mobile phase composition.

    • Inject the prepared sample onto the column.

    • Run the HPLC method using the parameters outlined in Table 2. An isocratic method with a mobile phase of 50% acetonitrile and 50% water with 0.2% sulfuric acid has been reported for the non-deuterated analog.[2]

    • Monitor the elution profile using the UV detector at 210 nm. If coupled to a mass spectrometer, monitor for the mass of the deuterated product.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Purity Assessment: Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry and NMR.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A N6-acetyl-2',3',5'-tri-O-acetyladenosine C Alkylation (DMF, K2CO3) A->C B 1-bromo-3-methyl-2-butene-d6 B->C D Protected i6A-D6 C->D E Deprotection (Methanolic Ammonia) D->E F Crude i6A-D6 E->F G Silica Gel Chromatography F->G H Semi-pure i6A-D6 G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Caption: N6-Isopentenyladenosine activates the NRF2 signaling pathway.[3][4][5]

References

N6-Isopentenyladenosine-D6: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of N6-Isopentenyladenosine-D6, a deuterated analog of the naturally occurring modified nucleoside. These guidelines cover solubility, preparation of solutions for experimental use, and insights into its biological activity.

N6-Isopentenyladenosine (i6A) is a modified nucleoside found in tRNA that plays a role in regulating various cellular processes, including plant growth and differentiation.[1][2] In mammalian cells, it has been shown to inhibit the proliferation of tumor cell lines and modulate signaling pathways related to oxidative stress and autophagy.[1][2][3][4][5] The deuterated form, this compound, is a valuable tool for metabolic labeling and tracer studies in RNA research.

Solubility and Solution Preparation

Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. The solubility of the non-deuterated form, which is expected to be nearly identical to the D6 analog, has been determined in several common laboratory solvents.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO116.67[1]347.89[1]Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[1]
DMSO5[6]~14.9-
DMF10[6]~29.8-
Ethanol1[6]~3.0-
DMF:PBS (pH 7.2) (1:3)0.25[6]~0.75-

Note: Due to slight batch-to-batch variations, the actual solubility may differ slightly from the published values.[2]

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions for various research applications.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in aqueous buffers or cell culture media.

Materials:

  • This compound solid

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Ultrasonic water bath

Protocol:

  • Aseptically weigh the required amount of this compound solid in a sterile tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions as recommended.

Storage of Stock Solutions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

  • Protect from light.[1]

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM)

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the culture medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Ensure the final concentration of DMSO in the culture medium is not cytotoxic to the specific cell line being used (typically ≤ 0.5%).

Example Experimental Concentrations:

  • MCF7 human breast adenocarcinoma cells: 10 µM for 4 days to inhibit cell growth.[3][5]

  • HeLa cells: 100, 200, and 400 µM for 12 hours for metabolic labeling of RNA.[7]

Signaling Pathways and Biological Activity

N6-Isopentenyladenosine has been shown to influence several key cellular signaling pathways.

NRF2-Mediated Oxidative Stress Response

N6-Isopentenyladenosine and its analogs can activate the transcription factor NRF2.[3][4][5] This leads to the transcription of genes containing antioxidant response elements (AREs), which are involved in the cellular defense against oxidative stress.[5] This activation can result in antioxidant effects, such as reducing basal reactive oxygen species (ROS) levels.[3][4]

NRF2_Pathway i6A N6-Isopentenyladenosine NRF2 NRF2 Activation i6A->NRF2 ARE ARE Binding NRF2->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cellular_Defense Cellular Defense Against Oxidative Stress Antioxidant_Genes->Cellular_Defense Autophagy_Inhibition_Workflow i6A N6-Isopentenyladenosine AMPK AMPK i6A->AMPK targets Rab7 Rab7 Prenylation i6A->Rab7 targets Autophagic_Flux Impairment of Autophagic Flux AMPK->Autophagic_Flux Rab7->Autophagic_Flux Autophagy_Inhibition Autophagy Inhibition Autophagic_Flux->Autophagy_Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Prep Prepare Working Solution in Culture Medium Stock_Prep->Working_Prep Treatment Treat Cells with Working Solution Working_Prep->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvesting Harvest Cells/RNA/Protein Incubation->Harvesting Downstream Downstream Analysis (e.g., qPCR, Western Blot, MS) Harvesting->Downstream

References

Application Notes and Protocols for Incorporating N6-Isopentenyladenosine-D6 into Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Isopentenyladenosine (iPA) is a naturally occurring modified nucleoside, a type of cytokinin, that has garnered significant interest in cellular biology and drug development for its diverse biological activities. It is known to influence a range of cellular processes including proliferation, apoptosis, and oxidative stress response.[1][2] Studies have demonstrated its potential as an anti-tumor agent by inhibiting cancer cell growth and inducing cell cycle arrest.[3][4]

N6-Isopentenyladenosine-D6 (iPA-D6) is a deuterated form of iPA. The incorporation of deuterium atoms results in a stable, heavier isotope of the molecule without altering its chemical properties. This makes iPA-D6 an invaluable tool for highly sensitive and specific quantitative analysis of iPA in biological samples using mass spectrometry (MS). Specifically, it is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, allowing for precise measurement of endogenous or exogenously applied iPA in cell culture media, cell lysates, and other biological matrices. The use of a stable isotope-labeled internal standard like iPA-D6 is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and reproducibility.

These application notes provide detailed protocols for the preparation and incorporation of iPA-D6 into cell culture media for use as an internal standard in quantitative studies of iPA.

Product Information

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₅H₁₅D₆N₅O₄N/A
Appearance White to Light Beige Solid[5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[5]
Storage Keep in dark place, Inert atmosphere, 2-8°C[5]

Key Applications

  • Internal Standard for LC-MS/MS: The primary application of iPA-D6 is as an internal standard for the accurate quantification of iPA in various biological samples.

  • Metabolic Flux Analysis: Can be used in tracer studies to investigate the metabolic fate of iPA within cells.

  • Pharmacokinetic Studies: Useful in in vitro studies to determine the cellular uptake and metabolism of iPA.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of iPA-D6, which can be further diluted to create working solutions.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the required concentration: A typical stock solution concentration is 1-10 mM. The choice of concentration depends on the expected levels of endogenous iPA and the sensitivity of the mass spectrometer.

  • Weigh the iPA-D6: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of iPA-D6 powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the iPA-D6 powder to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle heating and sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Spiking this compound into Cell Culture Samples for LC-MS/MS Analysis

This protocol outlines the procedure for adding iPA-D6 as an internal standard to cell culture media or cell lysate samples prior to extraction and LC-MS/MS analysis of iPA.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture media or cell lysate samples

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Sample Collection: Collect the cell culture supernatant or prepare cell lysates according to your experimental protocol.

  • Spiking with Internal Standard: To a known volume of your sample (e.g., 100 µL of cell culture media or cell lysate), add a small, precise volume of the iPA-D6 stock solution. The final concentration of the internal standard should be within the linear range of the LC-MS/MS assay and ideally close to the expected concentration of the endogenous analyte (iPA). A typical final concentration might range from 1 to 100 nM.

  • Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 2-3 volumes of acetonitrile). Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the analyte (iPA) and the internal standard (iPA-D6), to a new, clean tube.

  • Sample Preparation for LC-MS/MS: Depending on the requirements of your LC-MS/MS method, the supernatant may need to be dried down and reconstituted in a suitable solvent or directly injected.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method for the detection and quantification of iPA and iPA-D6.

Quantitative Data

The following tables summarize quantitative data from studies on the non-deuterated form, N6-Isopentenyladenosine (iPA), which is relevant for designing experiments and interpreting results when using iPA-D6 as an internal standard.

Table 1: Effect of N6-Isopentenyladenosine on MCF7 Cell Growth

Concentration (µM)Treatment DurationEffectCell LineAssayReference
104 daysInhibition of cell growthMCF7AlamarBlue® assay[1][2]
1, 3, 9, 27, 814 daysDose-dependent inhibition of cell growthMCF7AlamarBlue® assay[1]

Table 2: Effect of N6-Isopentenyladenosine on NRF2 Signaling

Concentration (µM)Treatment DurationEffectCell LineAssayReference
106 hours~4-fold increase in Luciferase activityMCF7Dual-Luciferase Reporter Assay[1][2]

Signaling Pathways and Experimental Workflow

N6-Isopentenyladenosine Signaling Pathways

N6-Isopentenyladenosine has been shown to modulate several key signaling pathways involved in cell growth, metabolism, and stress response.

N6_Isopentenyladenosine_Signaling cluster_0 N6-Isopentenyladenosine (iPA) cluster_1 Cellular Effects iPA N6-Isopentenyladenosine (iPA) AMPK AMPK Activation iPA->AMPK Activates NRF2 NRF2 Activation iPA->NRF2 Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits CellGrowth Inhibition of Cell Growth AMPK->CellGrowth Impacts mTOR->CellGrowth Regulates Antioxidant Antioxidant Response NRF2->Antioxidant Apoptosis Induction of Apoptosis CellGrowth->Apoptosis

iPA Signaling Pathways
Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of N6-Isopentenyladenosine in cell culture samples using this compound as an internal standard.

Experimental_Workflow start Start: Cell Culture Experiment sample_collection 1. Sample Collection (Media or Lysate) start->sample_collection spiking 2. Spiking with This compound (Internal Standard) sample_collection->spiking extraction 3. Protein Precipitation & Sample Extraction spiking->extraction analysis 4. LC-MS/MS Analysis extraction->analysis quantification 5. Data Processing & Quantification analysis->quantification end End: Quantitative Results quantification->end

Quantitative Analysis Workflow

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring accurate experimental results.

  • Solid Form: Store at 2-8°C in a dark, dry place under an inert atmosphere.[5]

  • Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.

  • In Cell Culture Media: The stability of iPA and its deuterated analog in cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes. For time-course experiments, it is advisable to add the compound to the media shortly before application to the cells. One study noted that the degradation of iPA in tobacco cell suspensions occurs with a half-life of about 3 hours.[6] While this is in a plant cell system, it highlights the importance of considering potential degradation in biological media.

Conclusion

This compound is an essential tool for researchers investigating the biological roles of N6-Isopentenyladenosine. Its use as an internal standard in LC-MS/MS-based quantification provides the accuracy and precision necessary for reliable and reproducible results. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the successful incorporation of this valuable reagent into cell culture experiments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise in Analyte Detection with N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N6-Isopentenyladenosine-D6. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard to improve signal-to-noise ratios in their analytical experiments, particularly in the field of mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of N6-Isopentenyladenosine, a naturally occurring cytokinin. In mass spectrometry-based quantification, it serves as an ideal internal standard. Because it is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its increased mass due to the deuterium labels allows it to be distinguished from the non-labeled analyte. This helps to normalize for variations in sample preparation and matrix effects, leading to more accurate and precise quantification with an improved signal-to-noise ratio.

Q2: How does using this compound improve the signal-to-noise ratio?

A2: The primary benefit of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects.[1] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the target analyte, leading to a high background signal (noise) and inaccurate measurements. Since the deuterated standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, any signal suppression or enhancement will affect both compounds similarly. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, effectively reducing the noise and improving the clarity of the analyte's signal.

Q3: What are the common issues encountered when using this compound as an internal standard?

A3: Common issues include:

  • Poor peak shape: This can be caused by improper chromatographic conditions, column degradation, or issues with the injection solvent.

  • Low signal intensity: This may result from inefficient extraction, ionization suppression, or incorrect mass spectrometer settings.

  • High background noise: Contamination from solvents, glassware, or the sample matrix itself can lead to elevated background noise.

  • Inaccurate quantification: This can occur if the concentration of the internal standard is not accurately known or if there is isotopic interference between the analyte and the standard.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Matrix Effects Optimize sample cleanup procedures to remove interfering compounds. Methods like solid-phase extraction (SPE) are effective.[2]
Suboptimal MS/MS Parameters Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and declustering potential for the specific MRM transitions.
Contamination Use high-purity solvents and meticulously clean all glassware. Run blank injections to identify sources of contamination.
Inefficient Ionization Adjust the mobile phase composition, such as the pH or the concentration of additives like formic acid or ammonium formate, to improve the ionization efficiency of N6-Isopentenyladenosine.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte and the column chemistry to minimize unwanted interactions.
Degraded Column Flush the column or replace it if it's old or has been used with complex matrices.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

Data Presentation: Signal-to-Noise Improvement

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification by mitigating matrix effects. While specific signal-to-noise enhancement values can vary depending on the matrix and instrumentation, the following table provides a representative illustration of the expected improvement in data quality.

Parameter Without Internal Standard With this compound
Signal-to-Noise Ratio (S/N) Low to ModerateHigh
Relative Standard Deviation (RSD) of Peak Area 15-30%<10%
Accuracy (% Recovery) 60-140%90-110%

This table represents typical improvements observed when using a stable isotope-labeled internal standard for LC-MS/MS analysis in complex matrices.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Cytokinins from Plant Tissue

This protocol is adapted from established methods for cytokinin extraction.[2]

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

    • Add a known amount of this compound (e.g., 10 pmol) to each sample to serve as an internal standard.

    • Vortex thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of the extraction solvent.

    • Elute the cytokinins with 1 mL of 0.5 M ammonium hydroxide in 60% methanol.

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of N6-Isopentenyladenosine
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N6-Isopentenyladenosine: m/z 336.2 -> 204.1

      • This compound: m/z 342.2 -> 210.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Internal Standard Spiking cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Plant Tissue homogenize Homogenization sample->homogenize add_is Add N6-Iso-D6 homogenize->add_is extraction Solvent Extraction spe Solid-Phase Extraction extraction->spe add_is->extraction drydown Dry & Reconstitute spe->drydown lcms LC-MS/MS drydown->lcms data Data Analysis (Signal Ratio) lcms->data

Caption: Experimental workflow for cytokinin analysis.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Signal-to-Noise Ratio check_peaks Check Peak Shape start->check_peaks check_blanks Analyze Blank Injection start->check_blanks check_ms Review MS Parameters start->check_ms optimize_lc Optimize LC Method check_peaks->optimize_lc clean_system Clean System & Use Fresh Solvents check_blanks->clean_system improve_cleanup Enhance Sample Cleanup check_blanks->improve_cleanup optimize_ms Optimize MS/MS Transitions check_ms->optimize_ms

Caption: Troubleshooting logic for low signal-to-noise.

References

Technical Support Center: N6-Isopentenyladenosine-D6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N6-Isopentenyladenosine-D6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during mass spectrometry analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. The key advantage of using a SIL internal standard is that it has nearly identical chemical and physical properties to the endogenous analyte (N6-Isopentenyladenosine). This similarity helps to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1]

Q2: Can the deuterium labels on this compound exchange with protons from the solvent?

A2: Yes, there is a possibility of deuterium loss from the standard due to exchange with protons.[2] This can occur in solution or within the mass spectrometer and can compromise the accuracy of your results by converting the internal standard into the unlabeled analyte.[2] It is crucial to use high-purity, aprotic solvents where possible and to evaluate the stability of the label during method development.

Q3: Why am I observing a different retention time for this compound compared to the unlabeled analyte?

A3: Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," is more pronounced in reverse-phase chromatography. While usually minor, this can be problematic if the two peaks are not adequately resolved or if integration is not consistent.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio

Possible Causes & Solutions:

  • Suboptimal Ionization Efficiency: The ionization efficiency of N6-Isopentenyladenosine can be highly dependent on the mobile phase composition and the ionization source settings.

    • Troubleshooting Steps:

      • Optimize Mobile Phase pH: N6-Isopentenyladenosine contains a basic adenine moiety, which is readily protonated. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and enhance signal in positive ion mode ESI.

      • Adjust Organic Solvent Composition: Vary the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

      • Tune Ion Source Parameters: Optimize key mass spectrometer parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard.[1][3]

    • Troubleshooting Steps:

      • Improve Sample Preparation: Incorporate a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Modify Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from the matrix interferences.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and mitigate ion suppression.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes & Solutions:

  • Deuterium Exchange: As mentioned in the FAQs, the loss of deuterium labels can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[2]

    • Troubleshooting Steps:

      • Assess Label Stability: Prepare a solution of this compound in your final mobile phase and analyze it over time to check for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal.

      • Minimize Exposure to Protic Solvents: If exchange is observed, consider using aprotic solvents during sample preparation and storage.

  • Non-Co-elution of Analyte and Internal Standard: If there is a significant difference in retention times, matrix effects may not impact both compounds equally, leading to poor reproducibility.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the mobile phase gradient and column temperature to minimize the retention time difference between the labeled and unlabeled compounds.

Issue 3: Complex or Unidentifiable Mass Spectra

Possible Causes & Solutions:

  • In-Source Decay or Fragmentation: The isopentenyl group can be susceptible to fragmentation in the ion source.[4][5][6]

    • Troubleshooting Steps:

      • Soften Ionization Conditions: Reduce the fragmentor or skimmer voltage to minimize in-source fragmentation.

      • Optimize Collision Energy: If performing MS/MS, optimize the collision energy to achieve the desired fragmentation pattern for quantification (MRM).

  • Adduct Formation: The presence of salts in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+), which can complicate the mass spectrum and reduce the intensity of the desired protonated molecule ([M+H]+).[7]

    • Troubleshooting Steps:

      • Use High-Purity Solvents and Additives: Ensure that your mobile phase components are of high purity and free from significant salt contamination.

      • Incorporate a Desalting Step: If analyzing samples with high salt content, include a desalting step in your sample preparation protocol.

Quantitative Data Summary

Ion Type Description Theoretical m/z for this compound Notes
[M+H]+Protonated Molecule342.2The primary ion for quantification in positive mode ESI.
[M+Na]+Sodium Adduct364.2Can reduce the intensity of the protonated molecule.[7]
[M+K]+Potassium Adduct380.3Can reduce the intensity of the protonated molecule.[7]
Fragment IonLoss of isopentenyl group274.1A common fragment observed in MS/MS or due to in-source decay.

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for N6-Isopentenyladenosine Quantification

  • Sample Preparation:

    • Spike samples with this compound internal standard to a final concentration of 10 ng/mL.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • N6-Isopentenyladenosine: Precursor > Product (e.g., 336.2 > 204.1)

      • This compound: Precursor > Product (e.g., 342.2 > 204.1 or 342.2 > 210.1 depending on fragment)

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows on your specific instrument.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome Poor_Signal Poor Signal or High S/N Ionization Suboptimal Ionization Poor_Signal->Ionization Matrix Matrix Effects Poor_Signal->Matrix Optimize_MP Optimize Mobile Phase Ionization->Optimize_MP Tune_Source Tune Ion Source Ionization->Tune_Source Improve_Cleanup Improve Sample Cleanup Matrix->Improve_Cleanup Modify_LC Modify Chromatography Matrix->Modify_LC Resolved Issue Resolved Optimize_MP->Resolved Tune_Source->Resolved Improve_Cleanup->Resolved Modify_LC->Resolved

Caption: Troubleshooting workflow for poor signal intensity.

Inaccurate_Quantification_Logic cluster_problem Problem cluster_questions Diagnostic Questions cluster_actions Corrective Actions cluster_result Result Inaccurate_Quant Inaccurate Quantification Deuterium_Loss Deuterium Loss? Inaccurate_Quant->Deuterium_Loss Coelution Co-elution Issue? Inaccurate_Quant->Coelution Assess_Stability Assess Label Stability Deuterium_Loss->Assess_Stability Yes Optimize_Chroma Optimize Chromatography Coelution->Optimize_Chroma Yes Improved_Accuracy Improved Accuracy Assess_Stability->Improved_Accuracy Optimize_Chroma->Improved_Accuracy

Caption: Logic diagram for diagnosing inaccurate quantification.

References

Technical Support Center: Optimizing N6-Isopentenyladenosine-D6 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N6-Isopentenyladenosine-D6 (IPA-D6) as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound (IPA-D6) as an internal standard?

A1: The optimal concentration of IPA-D6 depends on the expected concentration range of the endogenous analyte (N6-Isopentenyladenosine) in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a signal intensity within the linear dynamic range of the instrument and is roughly in the middle of the calibration curve. For many applications, a concentration that results in a signal-to-noise ratio of at least 20 is a good starting point. It's recommended to perform a preliminary analysis with a range of IPA-D6 concentrations to determine the optimal level for your specific experimental conditions.

Q2: How does the concentration of the internal standard affect the linearity of the calibration curve?

A2: The concentration of the internal standard can significantly impact the linearity of the calibration curve. Using an excessively high concentration of the internal standard (e.g., 2.5 times the upper limit of quantification) has been shown to improve linearity in some cases, potentially by mitigating detector saturation at high analyte concentrations.[1] However, this is not a universally applicable solution and should be empirically tested. Conversely, an internal standard concentration that is too low may lead to poor signal-to-noise at the lower end of the calibration curve, affecting accuracy and precision.

Q3: Should the internal standard concentration be the same for all samples in a batch?

A3: Yes, it is crucial to add the exact same amount of the internal standard to every sample, including calibrators, quality controls, and unknown samples, as early as possible in the sample preparation process.[2] This ensures that the ratio of the analyte to the internal standard is consistent and accurately reflects the analyte's concentration, correcting for variations during sample preparation and analysis.[2]

Troubleshooting Guide

Q4: I am observing a shift in the retention time of my deuterated internal standard (IPA-D6) compared to the native analyte. What could be the cause and how can I address it?

A4: A slight shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon, particularly with a higher number of deuterium atoms.[3][4] This is due to the different physicochemical properties of deuterium compared to hydrogen.

  • Cause: The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in chromatographic behavior.

  • Solution:

    • Integration Parameters: Ensure your chromatography data system is configured to integrate both peaks correctly, even with a slight shift. You may need to adjust the peak integration windows for the analyte and the internal standard separately.

    • Chromatography Optimization: While complete co-elution is ideal, minor separations are often manageable. If the separation is significant and affects quantification, you may need to optimize your chromatographic method (e.g., gradient, column chemistry) to minimize the difference in retention times.

    • Use of ¹³C-labeled standards: If the retention time shift poses a significant problem, consider using a ¹³C-labeled internal standard instead, as they typically exhibit less of a chromatographic shift compared to their deuterated counterparts.[2]

Q5: My results show high variability and poor reproducibility. Could the internal standard be the issue?

A5: High variability can stem from several factors related to the internal standard.

  • Cause:

    • Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to each sample is a common source of error.

    • Differential Matrix Effects: Even with a deuterated internal standard, matrix components can sometimes affect the ionization of the analyte and the internal standard differently, especially if they do not co-elute perfectly.[5][6]

    • Internal Standard Stability: The stability of the IPA-D6 in your sample matrix and storage conditions should be verified.

  • Solution:

    • Spiking Procedure: Use a calibrated pipette and a consistent procedure to add the internal standard to all samples. Adding the internal standard at the very beginning of the sample preparation process helps to account for variability in extraction efficiency.

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the extent of matrix effects. This involves comparing the analyte/internal standard ratio in a neat solution versus a post-spiked matrix extract.

    • Sample Dilution: Diluting the sample can often mitigate matrix effects.

    • Improved Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]

Q6: I am observing poor linearity in my calibration curve. What are the potential causes related to the internal standard?

A6: Poor linearity can be a complex issue with several potential causes related to the internal standard.

  • Cause:

    • Inappropriate Internal Standard Concentration: As discussed in the FAQs, the concentration of the internal standard can affect linearity.

    • Detector Saturation: At high analyte concentrations, the detector response may become non-linear.

    • Cross-talk: In some MS/MS experiments, fragments from the analyte can interfere with the signal of the internal standard, or vice-versa, especially if their m/z values are close.

  • Solution:

    • Optimize Internal Standard Concentration: Experiment with different IPA-D6 concentrations to find the optimal level that improves linearity for your specific assay.

    • Extend Calibration Range: If detector saturation is suspected, you may need to dilute your higher concentration standards or adjust detector settings.

    • Check for Cross-talk: Analyze the analyte and internal standard separately to ensure there is no signal interference in their respective MRM transitions.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for Cytokinin Analysis

This protocol is adapted from established methods for cytokinin extraction from plant tissues.[8][9]

  • Sample Homogenization:

    • Weigh 1-5 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two 3 mm steel balls.

    • Immediately freeze the tissue in liquid nitrogen.

    • Homogenize the tissue using a bead beater for 60 seconds at a high setting.

  • Extraction:

    • To each sample, add 1 mL of pre-chilled (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).

    • Spike the extraction buffer with the optimized concentration of this compound.

    • Vortex thoroughly and incubate at -20°C for 1 hour.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant in a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (using a mixed-mode cation exchange cartridge):

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of the extraction buffer.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the cytokinins with 1 mL of 0.35 M NH₄OH in 60% methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N6-Isopentenyladenosine
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. (e.g., 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N6-Isopentenyladenosine: Determine the precursor ion ([M+H]⁺) and the most abundant product ions through infusion of a standard solution.

      • This compound: Determine the precursor ion ([M+H]⁺) and corresponding product ions.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Data Presentation

ParameterTypical Range/ValueReference
IPA-D6 Spiking Concentration 0.1 - 10 ng/mL[1]
Calibration Curve Range 0.05 - 50 ng/mL[10]
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL[10]
Extraction Recovery 85 - 110%[7]
Inter-day Precision (%RSD) < 15%[11]
Intra-day Precision (%RSD) < 10%[11]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (1-5 mg tissue) Extraction 2. Extraction (MeOH:H2O:Formic Acid + IPA-D6) Homogenization->Extraction Add Extraction Buffer & Internal Standard SPE 3. Solid-Phase Extraction (Mixed-mode Cation Exchange) Extraction->SPE Load Supernatant Evaporation 4. Evaporation & Reconstitution SPE->Evaporation Elute Cytokinins LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Inject Reconstituted Sample Data 6. Data Processing & Quantification LCMS->Data Acquire Data

Caption: Experimental workflow for cytokinin analysis.

N6_Isopentenyladenosine_Signaling_Pathway cluster_extra Extracellular cluster_intra Intracellular i6A N6-Isopentenyladenosine (i6A) NRF2 NRF2 i6A->NRF2 induces dissociation from KEAP1 KEAP1 KEAP1 KEAP1->NRF2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation to Nucleus & Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HMOX1) ARE->Antioxidant_Genes Initiates Transcription Cellular_Response Cellular Stress Response & Protection Antioxidant_Genes->Cellular_Response

Caption: N6-Isopentenyladenosine signaling pathway.

References

N6-Isopentenyladenosine-D6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N6-Isopentenyladenosine-D6 to ensure the integrity of your research materials. The following information is based on best practices for the analogous non-deuterated compound, N6-Isopentenyladenosine, and is expected to be applicable to the D6 variant.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound upon receipt?

A: The solid compound is stable at room temperature for short periods, as it is often shipped without cooling measures.[1] For long-term storage, it is recommended to keep the container tightly closed and stored according to the specifications on the product insert, which typically involves refrigeration.

Q2: What are the recommended storage conditions for this compound stock solutions?

A: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also crucial to protect these solutions from light.[2]

Q3: How long is the working solution of this compound stable?

A: For in vivo experiments and other sensitive applications, it is highly recommended to prepare the working solution fresh on the day of use to ensure maximum potency and reliable results.[2]

Q4: What are the known degradation pathways for N6-Isopentenyladenosine?

A: The primary degradation pathway for N6-Isopentenyladenosine involves the enzymatic cleavage of the isopentenyl side chain.[3][4] An enzyme known as cytokinin oxidase can convert N6-(Δ2-isopentenyl)adenosine to adenosine.[4]

Q5: Does the deuterium labeling in this compound affect its stability?

Data Summary

Table 1: Recommended Storage Conditions for N6-Isopentenyladenosine Solutions

Solution TypeStorage TemperatureDurationSpecial Instructions
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; Protect from light.[2]
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; Protect from light.[2]
Working SolutionRoom TemperatureSame dayPrepare fresh for each experiment.[2]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of my this compound?

A: Inconsistent results can indeed be a sign of compound degradation. Please review the following troubleshooting steps:

  • Storage Conditions: Verify that your stock solutions have been stored at the correct temperature and protected from light. Long-term storage at -20°C beyond one month, or at -80°C beyond six months, may lead to reduced activity.[2]

  • Freeze-Thaw Cycles: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles.[2] If you have been using a single stock vial repeatedly, consider preparing a new stock and aliquoting it for future use.

  • Working Solution Preparation: Ensure that working solutions are prepared fresh before each experiment.[2]

  • Contamination: Consider the possibility of enzymatic degradation if your experimental system contains cellular extracts or other biological components that may harbor enzymes like cytokinin oxidase.[4]

Q: I noticed a change in the color or appearance of my solid compound/solution. What should I do?

A: A change in physical appearance can indicate degradation or contamination. It is recommended to discard the material and use a fresh vial or prepare a new stock solution.

Visual Guides

cluster_0 Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Improper Storage (Degradation Likely) Action: Use new aliquot storage_ok->improper_storage No check_freeze_thaw Check for multiple freeze-thaw cycles storage_ok->check_freeze_thaw Yes freeze_thaw_ok Multiple Cycles? check_freeze_thaw->freeze_thaw_ok multiple_cycles Yes (Degradation Possible) Action: Use new aliquot freeze_thaw_ok->multiple_cycles Yes check_working_solution Was working solution prepared fresh? freeze_thaw_ok->check_working_solution No working_solution_ok Prepared Fresh? check_working_solution->working_solution_ok old_solution No (Degradation Likely) Action: Prepare fresh solution working_solution_ok->old_solution No no_issue Stability likely not the primary issue. Consider other experimental variables. working_solution_ok->no_issue Yes

Caption: Troubleshooting workflow for this compound stability issues.

cluster_1 Chemical Structure and Degradation of N6-Isopentenyladenosine N6_structure N6-Isopentenyladenosine (Structure) adenosine_moiety Adenosine Core N6_structure->adenosine_moiety isopentenyl_chain N6-Isopentenyl Side Chain N6_structure->isopentenyl_chain degradation_site Potential Site of Enzymatic Cleavage isopentenyl_chain->degradation_site enzyme Cytokinin Oxidase degradation_site->enzyme products Adenosine + Isopentenyl byproduct enzyme->products Leads to

Caption: Degradation pathway of N6-Isopentenyladenosine.

cluster_2 Decision Tree for Storage and Handling start Received this compound form Form of Compound? start->form solid Solid/Powder form->solid Solid solution Pre-dissolved Solution form->solution Solution solid_storage Store in tightly closed container in a cool, dark place. solid->solid_storage solution_storage Confirm storage conditions from supplier. Aliquot if necessary. solution->solution_storage dissolve_prompt Will you be preparing a stock solution? solid_storage->dissolve_prompt no_dissolve Follow solid storage guidelines. dissolve_prompt->no_dissolve No dissolve Yes dissolve_prompt->dissolve Yes prepare_stock Prepare stock solution. Aliquot into single-use vials. dissolve->prepare_stock stock_storage Store aliquots at -20°C (1 month) or -80°C (6 months). Protect from light. prepare_stock->stock_storage use_prompt Intended Use? solution_storage->use_prompt in_vivo In Vivo / Cell Culture use_prompt->in_vivo in_vitro In Vitro Assay use_prompt->in_vitro prepare_fresh Prepare working solution fresh from stock on the day of use. in_vivo->prepare_fresh in_vitro->prepare_fresh

Caption: Recommended storage and handling decision tree.

References

preventing degradation of N6-Isopentenyladenosine-D6 in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N6-Isopentenyladenosine-D6 in samples and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound (iP-D6) is a deuterated form of N6-Isopentenyladenosine (iP), a naturally occurring cytokinin, a class of plant growth hormones. In research, iP-D6 is primarily used as an internal standard in quantitative analyses, most commonly with liquid chromatography-mass spectrometry (LC-MS/MS). The six deuterium atoms on the isopentenyl chain make it heavier than the endogenous, non-deuterated form. This mass difference allows the mass spectrometer to distinguish between the standard (iP-D6) and the analyte (endogenous iP), enabling accurate quantification of the analyte in a sample.

Q2: What are the primary causes of this compound degradation in samples?

The degradation of this compound is primarily due to enzymatic activity and chemical instability.

  • Enzymatic Degradation: The main enzyme responsible for the degradation of isoprenoid cytokinins, including iP-D6, is cytokinin oxidase/dehydrogenase (CKX).[1] CKX cleaves the N6-isopentenyl side chain, converting the molecule into adenosine.[1] This enzymatic activity can be a significant issue in biological samples, particularly in plant extracts.

  • Chemical Instability: Like other adenine-based cytokinins, iP-D6 can be susceptible to degradation under certain pH and temperature conditions. Acidic conditions can lead to the loss of the isopentenyl side chain. While generally more stable at a neutral or slightly basic pH, prolonged exposure to harsh pH conditions or high temperatures should be avoided.

Q3: How can I prevent enzymatic degradation of iP-D6 during sample extraction?

Preventing enzymatic degradation is crucial for accurate quantification. Here are some key strategies:

  • Rapid Freezing: Immediately freeze your samples in liquid nitrogen after collection to halt all biological processes, including enzymatic activity.

  • Cold Extraction: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize enzyme activity.

  • Extraction Solvent: Use an appropriate extraction solvent that helps to denature proteins, including enzymes. A common choice is an acidic methanol-water solution.[2]

  • Enzyme Inhibitors: While not always necessary with a robust cold-chain and appropriate solvent, the use of a general protease inhibitor cocktail can be considered for particularly problematic samples.

Troubleshooting Guide

Issue 1: Low or no signal from iP-D6 internal standard in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Degradation during storage Verify that the iP-D6 stock solution and samples were stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Prepare fresh dilutions from a new stock vial to rule out degradation of the working solution.
Degradation during sample preparation Review the sample preparation protocol. Ensure that all steps were performed at low temperatures and that the extraction solvent is appropriate for inactivating enzymes.[2] Consider adding the internal standard at the earliest possible stage of extraction to account for any losses.
Incorrect MS parameters Confirm that the mass spectrometer is set to monitor the correct precursor and product ions for iP-D6. These will differ from the non-deuterated form due to the mass of the deuterium atoms.
Isotopic exchange In rare cases, deuterium atoms can exchange with protons from the solvent, leading to a loss of the mass label.[3][4] This is more likely to occur at extreme pH values. Ensure that the pH of your mobile phase and sample extract is within a stable range.

Issue 2: High variability in the iP-D6 signal across samples.

Possible Cause Troubleshooting Step
Inconsistent pipetting Ensure accurate and consistent addition of the internal standard to each sample. Use calibrated pipettes and proper pipetting technique.
Matrix effects The sample matrix can sometimes suppress or enhance the ionization of the internal standard in the mass spectrometer.[5] Review your sample cleanup procedure to ensure efficient removal of interfering substances. A more thorough solid-phase extraction (SPE) may be necessary.
Incomplete extraction If the internal standard is not efficiently extracted from the sample matrix, its signal will be variable. Ensure that the extraction protocol is optimized for your sample type and that sufficient time and agitation are used for complete extraction.

Issue 3: Chromatographic peak for iP-D6 is broad or splitting.

Possible Cause Troubleshooting Step
Poor chromatography Optimize the liquid chromatography method. This may include adjusting the mobile phase composition, gradient, flow rate, or column temperature. Ensure the analytical column is not degraded or clogged.
Injection solvent mismatch The solvent in which the final sample is dissolved for injection should be compatible with the initial mobile phase conditions. A mismatch can lead to poor peak shape.
Isotope effect Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[3] While usually minor, this effect can be exacerbated by certain chromatographic conditions. Ensure your chromatography method is robust enough to provide good peak shape for both the analyte and the internal standard.

Experimental Protocols

Protocol 1: General Sample Preparation for Cytokinin Analysis using a Deuterated Internal Standard

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Sample Collection and Freezing: Collect the biological sample and immediately freeze it in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: Grind the frozen sample to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered sample to a pre-chilled tube.

    • Add a defined volume of cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

    • Add a known amount of this compound internal standard to each sample.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a mixed-mode solid-phase extraction column (e.g., Oasis MCX) with methanol and then with 1% acetic acid.

    • Load the supernatant onto the column.

    • Wash the column with 1% acetic acid and then with methanol to remove interfering substances.

    • Elute the cytokinins with a solution of 0.35 M ammonia in 70% methanol.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection & Freezing (-80°C) Homogenization 2. Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (Cold Solvent + iP-D6) Homogenization->Extraction Centrifugation 4. Centrifugation (4°C) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE 6. Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Drying 7. Drying SPE->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_MS_MS 9. LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Experimental workflow for the extraction and analysis of N6-Isopentenyladenosine using a deuterated internal standard.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Inaccurate iP-D6 Signal Check_Storage Check Storage Conditions Start->Check_Storage Check_Preparation Review Sample Preparation Protocol Start->Check_Preparation Check_MS_Parameters Verify MS Parameters Start->Check_MS_Parameters Fresh_Standard Prepare Fresh Standard Check_Storage->Fresh_Standard Optimize_Extraction Optimize Extraction (Temperature, Solvent) Check_Preparation->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup (SPE) Check_Preparation->Improve_Cleanup If high variability Correct_Ions Set Correct Precursor/Product Ions Check_MS_Parameters->Correct_Ions Optimize_Chromatography Optimize LC Method Check_MS_Parameters->Optimize_Chromatography If poor peak shape

Caption: A logical troubleshooting guide for addressing inaccurate this compound signals in LC-MS/MS analysis.

References

Technical Support Center: N6-Isopentenyladenosine-D6 Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N6-Isopentenyladenosine-D6 (i6A-D6). This resource is designed for researchers, scientists, and drug development professionals utilizing i6A-D6 as an internal standard in mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic interference and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (i6A-D6) is a deuterium-labeled version of N6-Isopentenyladenosine (i6A), a naturally occurring cytokinin involved in various biological processes. In quantitative mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards like i6A-D6 are considered the gold standard.[1] They are chemically identical to the analyte of interest (i6A), and thus exhibit similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of the endogenous analyte.

Q2: What are the primary causes of isotopic interference when using i6A-D6?

Isotopic interference with i6A-D6 can arise from several sources:

  • Incomplete Deuteration: The i6A-D6 internal standard may not be 100% deuterated. Commercially available standards can contain trace amounts of unlabeled i6A (D0) as well as partially deuterated isotopologues (D1, D2, D3, D4, D5). This can lead to an overestimation of the endogenous i6A concentration.

  • Natural Isotope Abundance of i6A: The naturally occurring i6A in a sample contains a small percentage of molecules with heavier isotopes (e.g., ¹³C, ¹⁵N). These can contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, a phenomenon known as isotopic crosstalk.[2][3] This becomes more significant at high concentrations of the native analyte.

  • Deuterium-Proton Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, particularly under certain pH or temperature conditions.[4][5] This can lead to a decrease in the D6 signal and an increase in the signal of partially deuterated or even unlabeled i6A.

Q3: How can I assess the isotopic purity of my i6A-D6 standard?

To assess the isotopic purity of your i6A-D6 standard, you can perform a direct infusion or a single injection of a high-concentration solution of the standard into the mass spectrometer. By acquiring a full scan mass spectrum, you can observe the distribution of the different isotopologues. Ideally, the manufacturer's certificate of analysis should provide this information.

Troubleshooting Guide

Issue 1: Inaccurate Quantification - Overestimation of Endogenous i6A

Symptoms:

  • Higher than expected concentrations of i6A in your samples.

  • Non-zero i6A concentration detected in blank samples spiked only with the internal standard.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contribution from unlabeled i6A in the internal standard 1. Check the Certificate of Analysis: Review the manufacturer's specifications for the isotopic purity of your i6A-D6 lot. 2. Analyze the Internal Standard Alone: Prepare a sample with only the i6A-D6 standard and no biological matrix. Measure the signal in the MRM transition for the unlabeled i6A. This will quantify the contribution of the D0 impurity. 3. Correction for Impurity: If a significant D0 impurity is present, you may need to subtract its contribution from your sample measurements or use a calibration curve prepared with a known amount of the same lot of internal standard.
Isotopic Crosstalk from high concentration of native i6A 1. Dilute the Sample: If you suspect very high concentrations of endogenous i6A, try diluting your sample extract. This will reduce the contribution of the natural isotopes of i6A to the i6A-D6 signal. 2. Select Appropriate MRM Transitions: Ensure your MRM transitions for i6A and i6A-D6 are specific and that the product ions are not prone to interference.
Issue 2: Poor Reproducibility and Inconsistent Internal Standard Signal

Symptoms:

  • High variability in the peak area of the i6A-D6 internal standard across different samples.

  • Poor precision in quality control (QC) samples.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Deuterium-Proton Exchange 1. Evaluate Sample Preparation Conditions: Avoid harsh pH (highly acidic or basic) and high-temperature conditions during sample extraction and storage, as these can promote deuterium exchange.[4] 2. Solvent Selection: Use aprotic solvents where possible during sample preparation. If aqueous solutions are necessary, keep them cool and process samples promptly. 3. Stability Tests: Perform stability experiments by incubating the i6A-D6 standard in your sample matrix and solvents under your experimental conditions for varying amounts of time to assess the stability of the deuterium labels.
Matrix Effects 1. Improve Chromatographic Separation: Optimize your LC method to ensure that i6A and i6A-D6 co-elute and are well-separated from other matrix components that could cause ion suppression or enhancement. 2. Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

Data Presentation: Mass Spectrometry Data for i6A and i6A-D6

The following table summarizes the key mass spectrometry parameters for N6-Isopentenyladenosine and its D6-labeled internal standard. These values are essential for setting up an LC-MS/MS method. The Multiple Reaction Monitoring (MRM) transitions are predicted based on common fragmentation patterns of nucleosides, where the precursor ion is the protonated molecule [M+H]⁺ and the primary product ion results from the cleavage of the glycosidic bond, leaving the protonated purine base.

CompoundMolecular FormulaExact Mass [M]Precursor Ion [M+H]⁺ (m/z)Proposed Quantifier Product Ion (m/z)Proposed Qualifier Product Ion (m/z)
N6-Isopentenyladenosine (i6A) C₁₅H₂₁N₅O₄335.1594336.2204.1136.1
This compound (i6A-D6) C₁₅H₁₅D₆N₅O₄341.1970342.2210.1136.1

Note: The proposed MRM transitions should be empirically optimized on your specific mass spectrometer for optimal sensitivity and specificity.

Experimental Protocols

LC-MS/MS Method for the Quantification of N6-Isopentenyladenosine

This protocol provides a general framework for the analysis of i6A using i6A-D6 as an internal standard. Optimization of specific parameters may be required for different sample matrices and instrumentation.

1. Sample Preparation (Example for Cell Culture Supernatant)

  • Thaw samples on ice.

  • To 100 µL of cell culture supernatant, add 10 µL of a 100 ng/mL solution of i6A-D6 in methanol (final concentration 10 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Heater: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: As listed in the Data Presentation table (to be optimized).

Visualizations

Troubleshooting Logic for Isotopic Interference

troubleshooting_isotopic_interference start Inaccurate Quantification or Poor Reproducibility check_purity Assess Isotopic Purity of i6A-D6 start->check_purity check_crosstalk Evaluate Isotopic Crosstalk start->check_crosstalk check_exchange Investigate D-H Exchange start->check_exchange high_d0 High D0 Impurity Detected check_purity->high_d0 high_analyte High Analyte Concentration check_crosstalk->high_analyte harsh_conditions Harsh Sample Prep Conditions check_exchange->harsh_conditions correct_for_impurity Correct for D0 Contribution high_d0->correct_for_impurity dilute_sample Dilute Sample high_analyte->dilute_sample optimize_prep Optimize Sample Prep (pH, Temp) harsh_conditions->optimize_prep

Caption: A flowchart for troubleshooting isotopic interference.

Experimental Workflow for i6A Quantification

experimental_workflow sample_collection Sample Collection spike_is Spike with i6A-D6 Internal Standard sample_collection->spike_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precipitation evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Caption: A typical workflow for i6A quantification.

NRF2 Signaling Pathway Activation by i6A

N6-isopentenyladenosine has been shown to activate the NRF2-mediated antioxidant response.[6][7][8][9] While the exact mechanism of how i6A initiates this is still under investigation, it is hypothesized to involve the generation of reactive oxygen species (ROS) which in turn leads to the activation of NRF2. The canonical pathway involves the dissociation of NRF2 from its inhibitor KEAP1, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus i6A N6-Isopentenyladenosine (i6A) ROS Reactive Oxygen Species (ROS) i6A->ROS induces KEAP1_NRF2 KEAP1-NRF2 Complex ROS->KEAP1_NRF2 destabilizes NRF2_free NRF2 KEAP1_NRF2->NRF2_free releases KEAP1_inactive KEAP1 (inactive) KEAP1_NRF2->KEAP1_inactive NRF2_nuc NRF2 NRF2_free->NRF2_nuc translocates to ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HMOX1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: NRF2 signaling pathway activated by i6A.

References

Technical Support Center: Matrix Effects in N6-Isopentenyladenosine-D6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of N6-Isopentenyladenosine-D6 (iP-d6) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] In the context of this compound (iP-d6) quantification, components from the biological matrix (e.g., plant tissues, plasma) can co-elute with iP-d6 and its analyte, N6-Isopentenyladenosine (iP), from the liquid chromatography (LC) column and interfere with their ionization in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[2] Since iP-d6 is used as an internal standard to correct for variations, it is crucial that it experiences the same matrix effects as the endogenous analyte for accurate results.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[3] Because it has a very similar chemical structure and physicochemical properties to the analyte (N6-Isopentenyladenosine), it is expected to behave nearly identically during sample preparation, chromatography, and ionization.[3] By adding a known amount of iP-d6 to the sample at the beginning of the workflow, it can be used to compensate for analyte loss during extraction and, most importantly, to correct for matrix effects. The quantification is based on the ratio of the analyte signal to the internal standard signal, which should remain constant even if both are suppressed or enhanced to the same extent by the matrix.

Q3: What are the common sources of matrix effects in cytokinin analysis?

A3: In the analysis of cytokinins like N6-Isopentenyladenosine from plant tissues, common sources of matrix effects include:

  • Pigments: Chlorophylls and carotenoids.

  • Lipids and Waxes: Abundant in many plant tissues.

  • Phenolic compounds: A diverse group of secondary metabolites.

  • Sugars and other carbohydrates.

  • Salts and other inorganic compounds from the extraction buffers.

These compounds can co-extract with the analytes and interfere with the ionization process.

Troubleshooting Guides

Issue 1: Inconsistent or poor recovery of this compound.

Possible Cause: Inefficient extraction or sample cleanup. Troubleshooting Steps:

  • Optimize Extraction Solvent: For plant tissues, modified Bieleski buffer (methanol/water/formic acid) is commonly used for efficient extraction of cytokinins.[4] Ensure the solvent is fresh and properly prepared.

  • Improve Sample Homogenization: Ensure complete homogenization of the tissue to release the analytes. Cryogenic grinding with liquid nitrogen is often recommended for tough plant materials.

  • Evaluate Solid-Phase Extraction (SPE): SPE is a critical step for removing interfering compounds.

    • Sorbent Selection: For cytokinins, reversed-phase (C18) and mixed-mode cation-exchange cartridges are often effective.[4]

    • Method Optimization: Ensure proper conditioning of the SPE cartridge, appropriate sample loading conditions (pH and solvent composition), effective washing steps to remove interferences, and complete elution of the analyte and internal standard.

Issue 2: High variability in the analyte/internal standard peak area ratio across replicate injections of the same sample.

Possible Cause: Differential matrix effects on the analyte and internal standard, often due to chromatographic separation. Troubleshooting Steps:

  • Check for Co-elution: The fundamental assumption for accurate correction by a SIL-IS is that it co-elutes perfectly with the analyte. A slight difference in retention time can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjust the gradient slope or solvent composition to ensure co-elution.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to achieve better separation from interfering matrix components while maintaining co-elution of the analyte and internal standard.

  • Improve Sample Cleanup: More rigorous sample cleanup can reduce the overall matrix load, minimizing the potential for differential effects. Consider a multi-step SPE or an immunoaffinity purification step for complex matrices.[4]

Issue 3: Consistently low signal intensity for both N6-Isopentenyladenosine and its D6-labeled internal standard.

Possible Cause: Significant ion suppression from the sample matrix. Troubleshooting Steps:

  • Dilute the Sample: A simple first step is to dilute the final extract. This reduces the concentration of matrix components entering the mass spectrometer. However, this may compromise the limit of quantification (LOQ).

  • Enhance Sample Cleanup: This is the most effective approach.

    • Liquid-Liquid Extraction (LLE): Can be used as an initial cleanup step before SPE.

    • Advanced SPE: Employing a multi-modal SPE strategy (e.g., reversed-phase followed by ion-exchange) can provide a cleaner extract.

  • Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperatures can sometimes mitigate the effects of ion suppression.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Cytokinin Purification from Plant Extracts

This protocol describes a general procedure for the cleanup of cytokinin extracts from plant tissues using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Plant extract (e.g., in modified Bieleski buffer)

  • Mixed-mode C18/Cation-exchange SPE cartridge

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide solution

  • Formic acid

  • Deionized water

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Thaw the frozen plant extract.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the organic solvent from the extract under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the aqueous residue in 1 M formic acid.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of 1 M formic acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge slowly (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

    • Wash the cartridge with 5 mL of methanol to remove lipids and pigments.

  • Elution:

    • Elute the cytokinins with 5 mL of 0.35 M ammonium hydroxide in 60% methanol.

    • Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on the Recovery and Matrix Effect for N6-Isopentenyladenosine Quantification in Plant Tissue.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation N6-Isopentenyladenosine85 ± 7-45 ± 11 (Suppression)
(Acetonitrile)This compound88 ± 8-42 ± 9 (Suppression)
SPE (C18) N6-Isopentenyladenosine92 ± 5-15 ± 6 (Suppression)
This compound94 ± 6-13 ± 5 (Suppression)
SPE (Mixed-Mode Cation Exchange) N6-Isopentenyladenosine95 ± 4-8 ± 3 (Suppression)
This compound96 ± 4-7 ± 3 (Suppression)

Data are presented as mean ± standard deviation (n=5). Recovery was determined by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect was calculated as (Peak area in matrix / Peak area in solvent - 1) x 100%. Negative values indicate ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis homogenization 1. Homogenization (e.g., in Bieleski Buffer with iP-d6) centrifugation 2. Centrifugation homogenization->centrifugation supernatant_collection 3. Supernatant Collection centrifugation->supernatant_collection conditioning 4. SPE Conditioning loading 5. Sample Loading supernatant_collection->loading washing 6. Washing loading->washing elution 7. Elution washing->elution evaporation 8. Evaporation elution->evaporation reconstitution 9. Reconstitution evaporation->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis troubleshooting_workflow start Inaccurate Quantification of N6-Isopentenyladenosine check_recovery Check Recovery of This compound start->check_recovery check_ratio_variability High Variability in Analyte/IS Ratio? check_recovery->check_ratio_variability Good Recovery optimize_extraction Optimize Extraction and SPE Cleanup check_recovery->optimize_extraction Poor Recovery check_signal_intensity Low Signal for Both Analyte and IS? check_ratio_variability->check_signal_intensity No optimize_chromatography Optimize Chromatography for Co-elution check_ratio_variability->optimize_chromatography Yes improve_cleanup Improve Sample Cleanup (e.g., multi-step SPE) check_signal_intensity->improve_cleanup Yes end Accurate Quantification check_signal_intensity->end No optimize_extraction->end optimize_chromatography->end dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample Still low signal improve_cleanup->end Signal Improved dilute_sample->end

References

Technical Support Center: Optimizing Chromatography for N6-Isopentenyladenosine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of N6-Isopentenyladenosine (i6A).

Frequently Asked Questions (FAQs)

Q1: What is N6-Isopentenyladenosine (i6A)?

A1: N6-(Δ2-Isopentenyl)adenine (iP), or N6-Isopentenyladenosine, is a cytokinin, which is a type of plant hormone that plays a crucial role in regulating cell division and growth.[1] It belongs to the family of adenine-derived cytokinins and is significant in both natural plant physiology and agricultural biotechnology for stimulating plant development.[1]

Q2: What are the primary chromatographic methods for separating i6A?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation, identification, and quantification of i6A.[1][2][3] This method can be coupled with various detectors for sensitive analysis.

Q3: Which type of HPLC column is best suited for i6A separation?

A3: The choice of column depends on the specific requirements of the analysis. Common choices include:

  • Reversed-Phase C18 columns: These are widely used for separating i6A and related compounds.[2]

  • Mixed-Mode columns: Columns like the Primesep 100, which combine reversed-phase and ion-exchange characteristics, have proven effective for retaining and separating i6A.[1]

Q4: What mobile phases are typically used for i6A analysis?

A4: The mobile phase composition is critical for achieving optimal separation.[4] Typically, a gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer is employed. Common components include:

  • Organic Solvent: Acetonitrile (MeCN) is frequently used.[1][2][3]

  • Aqueous Phase: Water, often with a buffer or acid modifier.

  • Additives: Formic acid, sulfuric acid, or ammonium formate are used to control pH and improve peak shape.[1][2][3]

Q5: How is N6-Isopentenyladenosine detected after separation?

A5: Detection can be achieved using several methods, depending on the required sensitivity and specificity:

  • UV Detection: i6A can be detected by UV absorbance at wavelengths around 210 nm or 260 nm.[1][2][3]

  • Mass Spectrometry (MS): For higher sensitivity and structural confirmation, HPLC is often coupled with a mass spectrometer (LC-MS/MS).[3][5][6]

Chromatography Workflow for i6A Analysis

The general workflow for analyzing N6-Isopentenyladenosine using HPLC involves several key stages, from preparing the sample to analyzing the final data.

HPLC_Workflow cluster_hplc HPLC System cluster_analysis Analysis SamplePrep Sample Preparation (Extraction, Purification) Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Filtering, Degassing) Pump Pump MobilePhasePrep->Pump Column HPLC Column Injector->Column Sample Injection Pump->Injector Detector Detector (UV or MS) Column->Detector Elution DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing

Caption: General workflow for N6-Isopentenyladenosine analysis via HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of i6A.

Problem 1: Poor Peak Resolution or Co-elution

  • Question: My chromatogram shows overlapping peaks for i6A and other components. How can I improve the separation?

  • Answer: Poor resolution can be addressed by modifying several parameters.[7][8]

    • Optimize the Mobile Phase: If using an isocratic method, try adjusting the solvent strength. A weaker mobile phase (lower percentage of organic solvent) will increase retention and may improve resolution.[7] If using a gradient, try a shallower gradient slope to better separate closely eluting peaks.[4]

    • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency, though it will increase the run time.[8]

    • Change Column Temperature: Lowering the column temperature can increase retention and may improve resolution for some compounds.[8] Conversely, increasing temperature can sometimes alter selectivity and improve separation.

    • Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity. Columns with smaller particle sizes (e.g., 3 µm vs. 5 µm) or longer lengths can also increase efficiency.[7]

Problem 2: Asymmetric Peaks (Peak Tailing)

  • Question: The peak for my N6-Isopentenyladenosine is tailing significantly. What causes this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[9][10][11][12]

    • Secondary Interactions: Basic compounds like i6A can interact with acidic silanol groups on the silica surface of the column, causing tailing.[11][12]

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., adding 0.1% formic or sulfuric acid) can protonate the silanol groups, minimizing these unwanted interactions.[9][12]

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic analytes.[10][12]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9][11] Try diluting your sample and injecting a smaller mass onto the column.[9]

    • Column Bed Deformation: A void at the column inlet or a damaged packing bed can also cause peak distortion.[11][12] This may require replacing the column.

Problem 3: Inconsistent or Drifting Retention Times

  • Question: The retention time for i6A is shifting between injections or drifting over a sequence. What could be the issue?

  • Answer: Fluctuating retention times suggest a lack of stability in the HPLC system or method.[13]

    • Check for Leaks: Even a small leak in the system can cause pressure fluctuations and lead to variable retention times.[14][15] Inspect all fittings and pump seals.

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Allow sufficient time for equilibration, especially when changing mobile phases.[16]

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, ensure its pH is stable and that it is fully dissolved to prevent precipitation.[13] Premixing solvents can sometimes improve consistency.[13]

    • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[13]

Problem 4: High System Backpressure

  • Question: The backpressure on my HPLC system has increased significantly. How can I troubleshoot this?

  • Answer: High backpressure is typically caused by a blockage somewhere in the system.[17]

    • Identify the Source: Systematically remove components from the flow path (starting from the detector and moving backward to the pump) to identify the source of the blockage. If the pressure drops after removing the column, the blockage is in the column.

    • Column Blockage: This is often due to particulate matter from the sample or mobile phase accumulating on the inlet frit.[17] Try back-flushing the column (reversing the flow direction) with a strong solvent.

    • System Blockage: If the pressure remains high without the column, check for blockages in the injector, tubing, or guard column.

    • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system. Using a guard column can also protect the analytical column from contamination.[17]

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and resolving common HPLC peak shape issues.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) CheckOverload Is the column overloaded? Start->CheckOverload DiluteSample Action: Dilute sample or reduce injection volume. CheckOverload->DiluteSample Yes CheckpH Is analyte sensitive to pH? (e.g., basic compounds) CheckOverload->CheckpH No End Peak Shape Improved DiluteSample->End AdjustpH Action: Adjust mobile phase pH. (e.g., add acid for bases) CheckpH->AdjustpH Yes CheckColumnHealth Is the column old or damaged? CheckpH->CheckColumnHealth No AdjustpH->End WashColumn Action: Wash with strong solvent or back-flush. CheckColumnHealth->WashColumn Maybe ReplaceColumn Action: Replace column. CheckColumnHealth->ReplaceColumn Yes CheckSolvent Is injection solvent stronger than mobile phase? CheckColumnHealth->CheckSolvent No WashColumn->End CheckSolvent->ReplaceColumn No (Consider other issues) UseWeakerSolvent Action: Dissolve sample in mobile phase or weaker solvent. CheckSolvent->UseWeakerSolvent Yes UseWeakerSolvent->End

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for N6-Isopentenyladenosine Separation

ParameterMethod 1Method 2
Column Primesep 100 (Mixed-Mode)[1]Agilent Eclipse Plus C18[2]
Dimensions 4.6 x 150 mm, 5 µm[1]4.6 x 250 mm, 5 µm[2]
Mobile Phase A Water with 0.2% Sulfuric Acid[1]Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile (MeCN)[1]Acetonitrile (MeCN) with 0.1% Formic Acid[2]
Elution Mode Isocratic (50% A / 50% B)[1]Gradient (e.g., 3-30% B over 10 min)[2]
Flow Rate 1.0 mL/min[1]0.2 - 1.0 mL/min[2]
Detection UV at 205-210 nm[1]UV at 260 nm or LC-MS[2]

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for i6A Separation

This protocol is based on a method developed for a mixed-mode stationary phase column.[1]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 50% Acetonitrile and 50% water containing 0.2% sulfuric acid. Filter and degas the mobile phase before use.

  • System Setup:

    • Install the column in the column compartment.

    • Set the pump to a flow rate of 1.0 mL/min.[1]

    • Set the UV detector to a wavelength of 210 nm.[1]

    • Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the i6A standard or sample extract in a 50/50 mixture of Acetonitrile and water.[1]

  • Injection and Data Acquisition:

    • Inject an appropriate volume of the sample (e.g., 10 µL) into the system.

    • Start the data acquisition and run the analysis for a sufficient time to allow the elution of the i6A peak.

  • Analysis: Identify and quantify the i6A peak based on the retention time and peak area compared to a known standard.

Protocol 2: Sample Preparation of i6A from Plant Tissue

This protocol outlines a general procedure for extracting i6A from plant material for subsequent analysis.[18]

  • Homogenization:

    • Freeze plant tissue samples in liquid nitrogen and grind them into a fine powder.[18]

    • Extract the powder in ice-cold 70% ethanol (e.g., 10 mL per gram of fresh weight).[18]

  • Extraction and Clarification:

    • Shake or vortex the mixture for an extended period (e.g., 2 hours) at 4°C.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the solid debris.[18]

    • Collect the supernatant. Optionally, re-extract the pellet with the same solvent to improve recovery.[18]

  • Purification:

    • Combine the supernatants and purify them using a reversed-phase C18 solid-phase extraction (SPE) column to remove interfering substances like chlorophyll and lipids.[18]

  • Concentration and Reconstitution:

    • Concentrate the purified extract using a rotary evaporator under vacuum at a low temperature (e.g., 35°C).[18]

    • Re-dissolve the dried extract in the initial mobile phase or a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.[1][18]

    • Filter the final sample through a 0.22 µm syringe filter before injection.

References

Technical Support Center: Quantifying Low Levels of N6-Isopentenyladenosine (i6A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of low levels of N6-Isopentenyladenosine (i6A).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and specific issues encountered during the quantification of i6A, particularly when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and ELISA.

Sample Preparation & Extraction

Question: I am seeing low recovery of i6A from my plasma/serum samples. What could be the cause and how can I improve it?

Answer: Low recovery of i6A from plasma or serum is a common issue and can stem from several factors:

  • Protein Binding: i6A can bind to plasma proteins. Inefficient protein precipitation will lead to loss of the analyte.

    • Troubleshooting:

      • Protein Precipitation: Use of cold organic solvents like acetonitrile or methanol is a common first step. Ensure a sufficient volume of cold solvent is used (typically 3 volumes of solvent to 1 volume of plasma) and that the mixture is vortexed thoroughly and incubated at a low temperature (e.g., -20°C) to maximize protein precipitation.

      • Alternative Methods: For more challenging matrices, consider solid-phase extraction (SPE) which can provide a cleaner extract.

  • Extraction Inefficiency: The choice of extraction solvent and method is critical.

    • Troubleshooting:

      • Liquid-Liquid Extraction (LLE): If using LLE, ensure the solvent polarity is appropriate for i6A. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

      • Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges can be effective for extracting i6A and similar nucleosides from aqueous matrices.[1] Method development will be required to optimize the wash and elution steps.

  • Analyte Instability: i6A can be susceptible to degradation, especially with prolonged sample handling at room temperature.

    • Troubleshooting:

      • Keep samples on ice or at 4°C throughout the extraction process.

      • Minimize the time between sample collection and extraction. If storage is necessary, store samples at -80°C.[2]

      • Consider the addition of antioxidants to the extraction solvent, especially for plant tissues.

Question: What is a good starting point for extracting i6A from cultured cells?

Answer: A common and effective method for extracting small molecules like i6A from cultured cells involves a liquid-liquid extraction with a methanol/chloroform/water system.

  • General Protocol Outline:

    • After harvesting and washing the cell pellet, add a cold extraction solvent mixture (e.g., methanol:chloroform:water in a 2:1:1 ratio).

    • Thoroughly disrupt the cells by vortexing, sonication, or freeze-thaw cycles.

    • Centrifuge to separate the layers. The aqueous layer (upper) will contain polar metabolites, including i6A.

    • Carefully collect the aqueous layer and dry it down (e.g., using a vacuum concentrator) before reconstitution in a solvent compatible with your analytical method.

LC-MS/MS Analysis

Question: My i6A peak in the chromatogram is broad and tailing. What are the likely causes?

Answer: Peak broadening and tailing in LC-MS/MS analysis of i6A can be due to several factors related to the chromatography:

  • Column Choice: An inappropriate column chemistry can lead to poor peak shape. For a polar molecule like i6A, a reversed-phase C18 column is commonly used. However, for very polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and peak shape.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of i6A and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH (e.g., by adding formic acid or ammonium formate) to improve peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to deteriorating peak shapes. Regularly flush the column or use a guard column to protect the analytical column.

Question: I am experiencing significant ion suppression/enhancement (matrix effects) when analyzing i6A in complex samples like urine or plasma. How can I mitigate this?

Answer: Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis and can lead to inaccurate quantification.[3][4]

  • Strategies to Reduce Matrix Effects:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds. This can be achieved through more rigorous extraction and cleanup procedures, such as solid-phase extraction (SPE).

    • Chromatographic Separation: Optimize your LC method to chromatographically separate i6A from co-eluting matrix components that may be causing the ion suppression or enhancement. This may involve adjusting the gradient, flow rate, or trying a different column.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of i6A. However, this may compromise the limit of detection.

    • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for i6A is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization effects, allowing for accurate quantification.

Question: Are there any known isobaric interferences for i6A that I should be aware of?

Answer: Isobaric interferences, where other compounds have the same nominal mass as i6A, can be a source of inaccuracy. While specific common interferences for i6A are not widely documented in general literature, it is a potential issue in complex biological matrices.

  • How to Identify and Resolve Isobaric Interferences:

    • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, effectively resolving many isobaric interferences.

    • Chromatographic Separation: As with matrix effects, optimizing your LC method is key. If an interfering compound has different retention properties, it can be separated from the i6A peak.

    • Tandem MS (MS/MS): By monitoring specific fragment ions (transitions) for i6A, you can increase the selectivity of your assay. If the isobaric compound produces different fragment ions, its interference can be eliminated. It is crucial to select unique transitions for your analyte.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of N6-Isopentenyladenosine and similar modified nucleosides using different analytical methods.

Table 1: LC-MS/MS Quantification of Modified Nucleosides in Human Urine

Parameter1,N6-ethenodeoxyadenosine (εdA)3,N4-ethenodeoxycytidine (εdC)
Limit of Detection (LOD) 0.5 fmol0.3 fmol
Recovery 78.0% ± 8.7% to 78.3% ± 10.1%Not explicitly stated
Analytical Method UPLC-ESI-MS/MSUPLC-ESI-MS/MS
Sample Volume 1.0 mL1.0 mL
Reference [5][5]

Table 2: ELISA Quantification of N6-Isopentenyladenosine

ParameterValue
Sensitivity 0.01 to 10 pmol/50 µl
Sample Volume (Plant Extract) 50 µl
Cross-reactivity (Isopentenyladenine) 50%
Reference [6]

Experimental Protocols

Protocol 1: Extraction of i6A from Plant Tissues for ELISA Analysis

This protocol is adapted from the Agrisera N6-isopentenyladenosine ELISA kit.[6]

  • Homogenization: Grind frozen plant tissues to a fine powder under liquid nitrogen.

  • Extraction: Extract the powder in ice-cold 70% ethanol (10 ml per gram of fresh weight) containing an antioxidant like sodium diethyldithiocarbamate (400 µg per gram of fresh weight).

  • Incubation: Allow the extraction to proceed for 2 hours.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g at 4°C.

  • Re-extraction: Re-extract the pellet using the same procedure.

  • Purification: Combine the extracts and purify over a reversed-phase C18 column to remove chlorophyll and lipids.

  • Concentration: Concentrate the purified extracts to approximately 1.0 ml by rotary evaporation under vacuum at 35°C.

  • Dilution: Dilute the samples to 20 ml with 40 mM ammonium acetate buffer (pH 6.5).

  • Final Preparation for Immunoassay: Dry down an aliquot of the eluate in vacuo and re-dissolve in Tris-buffered saline (TBS: 50 mM Tris, 10 mM NaCl, 1 mM MgCl2, pH 7.5) for analysis.

Protocol 2: UPLC-MS/MS Method for Ultrasensitive Detection of Modified Nucleosides in Human Urine

This protocol is based on a method developed for etheno-DNA adducts and can be adapted for i6A analysis with appropriate optimization.[5]

  • Sample Preparation:

    • To 1.0 mL of human urine, add an appropriate internal standard (e.g., a stable isotope-labeled i6A).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration. The original protocol uses a specific SPE cartridge and elution procedure that would need to be optimized for i6A.

    • Dry the eluate completely.

    • Reconstitute the dried sample in a small volume (e.g., 25 µL) of water or initial mobile phase.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water (A) and methanol (B), both potentially with a modifier like formic acid to improve peak shape and ionization.

    • Gradient Example (to be optimized):

      • 0–9 min, 5–7 % B in A

      • 9–15 min, 7–100% B in A

      • 15–18 min, 100–5% B in A

      • 18–20 min, 5% B (isocratic)

    • Flow Rate: 0.2 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for i6A and its internal standard must be determined by direct infusion of standards.

Visualizations

Signaling Pathway

Caption: NRF2 signaling pathway activated by N6-Isopentenyladenosine (i6A).

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Cells) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, PPT, or SPE) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC UPLC/HPLC Separation Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for i6A quantification by LC-MS/MS.

References

Validation & Comparative

A Head-to-Head Comparison of Deuterated Cytokinin Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis of cytokinins, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of N6-Isopentenyladenosine-D6 (iP6A-D6) and other commonly used deuterated cytokinin standards, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in quantitative mass spectrometry. This is due to their ability to mimic the behavior of the analyte of interest during sample extraction, purification, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[1][2] This guide will delve into the specifics of iP6A-D6 and its performance relative to other deuterated cytokinin standards like those for zeatin and dihydrozeatin.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification of analytes in complex matrices. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The ratio of the signal intensity of the endogenous, non-labeled analyte to the labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard are chemically identical, they co-elute during chromatography and experience similar ionization efficiencies, leading to a highly accurate determination of the analyte's concentration.

Comparison of Deuterated Cytokinin Standards

Deuterated StandardMolecular FormulaMolecular Weight ( g/mol )Common ApplicationsKey Performance Aspects
This compound (iP6A-D6) C₁₅H₁₅D₆N₅O₄341.40Quantification of isopentenyladenosine and related isoprenoid cytokinins in plant tissues, cell cultures, and biological fluids.Co-elutes with endogenous iP6A, effectively corrects for matrix effects. High isotopic purity is crucial for accurate quantification.
Zeatin-D5 C₁₀H₈D₅N₅O224.27Quantification of zeatin and its isomers (trans- and cis-zeatin) in various biological samples.Essential for accurate measurement of one of the most abundant and biologically active cytokinin types.
Dihydrozeatin-D3 C₁₀H₁₀D₃N₅O224.26Quantification of dihydrozeatin and its metabolites.Important for studying cytokinin metabolism and inactivation pathways.

Note: The performance of these standards is highly dependent on the specific analytical method and the sample matrix. The data presented here are for illustrative purposes and should be validated for each specific application.

Experimental Protocols

Accurate quantification of cytokinins requires a robust and reproducible experimental workflow. Below is a detailed methodology for the extraction, purification, and analysis of cytokinins from plant tissue using deuterated internal standards.

Experimental Workflow for Cytokinin Quantification

experimental_workflow sample 1. Sample Collection & Freezing (e.g., in liquid nitrogen) homogenization 2. Homogenization (e.g., with a mortar and pestle or bead beater) sample->homogenization spiking Add Deuterated Internal Standards (e.g., iP6A-D6, Zeatin-D5, etc.) homogenization->spiking extraction 3. Extraction (e.g., with cold (-20°C) methanol/water/formic acid) centrifugation1 4. Centrifugation (to pellet debris) extraction->centrifugation1 spiking->extraction supernatant Collect Supernatant centrifugation1->supernatant spe 5. Solid-Phase Extraction (SPE) (e.g., C18 or Oasis MCX cartridges) supernatant->spe elution 6. Elution of Cytokinins spe->elution evaporation 7. Evaporation to Dryness (e.g., under nitrogen stream) elution->evaporation reconstitution 8. Reconstitution (in a suitable solvent for LC-MS/MS) evaporation->reconstitution analysis 9. UHPLC-MS/MS Analysis reconstitution->analysis

Caption: A typical workflow for cytokinin analysis.

Detailed Methodologies

1. Sample Preparation and Extraction:

  • Materials:

    • Plant tissue (e.g., Arabidopsis thaliana seedlings, 50-100 mg fresh weight)

    • Liquid nitrogen

    • Extraction buffer: Methanol/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C

    • Deuterated internal standard mix (e.g., this compound, Zeatin-D5, Dihydrozeatin-D3 at appropriate concentrations)

  • Procedure:

    • Flash-freeze the plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • To the frozen powder, add 1 mL of pre-chilled extraction buffer containing the deuterated internal standard mix.

    • Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

  • Materials:

    • Oasis MCX SPE cartridges (30 mg)

    • Methanol

    • 5% Ammonium hydroxide in 60% methanol

    • 1 M Formic acid

  • Procedure:

    • Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of 1 M formic acid.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.

    • Elute the cytokinins with 1 mL of 5% ammonium hydroxide in 60% methanol.

    • Dry the eluate completely under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. UHPLC-MS/MS Analysis:

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) mode is typically used for quantification on triple quadrupole instruments. Specific precursor-product ion transitions for each cytokinin and its deuterated internal standard must be optimized.

Cytokinin Signaling Pathway

Understanding the biological context of cytokinins is crucial for interpreting quantitative data. N6-isopentenyladenosine is a key player in the cytokinin signaling pathway, which regulates numerous aspects of plant growth and development.

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK2, AHK3, AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) CK_receptor->AHP Phosphotransfer TypeB_ARR Type-B Response Regulators (ARRs) AHP->TypeB_ARR Phosphotransfer & Activation TypeA_ARR Type-A Response Regulators (ARRs) TypeB_ARR->TypeA_ARR Transcriptional Activation Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR->Cytokinin_Response_Genes Transcriptional Activation TypeA_ARR->AHP Negative Feedback (Inhibition of Phosphotransfer) Cytokinin Cytokinin (e.g., N6-Isopentenyladenosine) Cytokinin->CK_receptor Binding & Autophosphorylation

Caption: The cytokinin signaling pathway in plants.

The signaling cascade is initiated when a cytokinin, such as N6-isopentenyladenosine, binds to a transmembrane histidine kinase receptor (AHK).[3][4][5] This binding event triggers a series of phosphorylation events, known as a phosphorelay. The phosphate group is transferred from the receptor to a histidine phosphotransfer protein (AHP) in the cytoplasm.[4][5] The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a type-B response regulator (ARR).[5] Activated type-B ARRs act as transcription factors, binding to the promoters of cytokinin response genes and activating their transcription.[3] This leads to various cellular responses, including cell division and differentiation. The pathway is negatively regulated by type-A ARRs, which are also induced by cytokinins and act to inhibit the phosphorelay.[3]

Conclusion

The selection of an appropriate deuterated internal standard is a critical decision in the quantitative analysis of cytokinins. While this compound is an excellent choice for the quantification of iP-type cytokinins, a comprehensive analysis of the cytokinin profile often necessitates the use of a suite of deuterated standards, including those for zeatin and dihydrozeatin. The experimental protocols and an understanding of the biological pathways provided in this guide offer a solid foundation for researchers to develop and validate robust and accurate methods for cytokinin quantification, ultimately leading to a deeper understanding of their complex roles in biology and medicine.

References

Validating i6A Quantification: A Comparative Guide to Using N6-Isopentenyladenosine-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of N6-isopentenyladenosine (i6A), a critical modified nucleoside in tRNA, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of the validation of i6A quantification using N6-Isopentenyladenosine-D6, supported by experimental data and detailed protocols.

N6-isopentenyladenosine (i6A) is a hypermodified ribonucleoside found at position 37 of some tRNAs, adjacent to the anticodon. It plays a crucial role in promoting efficient and accurate protein synthesis.[1] Aberrant levels of i6A have been implicated in various diseases, including cancer, making its precise quantification a key area of research.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of modified nucleosides due to its high sensitivity and selectivity.[4]

The stable isotope dilution (SID) method, which employs a stable isotope-labeled version of the analyte as an internal standard, is the preferred approach for quantitative LC-MS/MS analysis.[5] this compound (i6A-D6), a deuterated analog of i6A, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to those of the endogenous i6A, ensuring that it behaves similarly during sample preparation and analysis, thereby effectively correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][6]

Comparative Analysis of Quantification Methods

The use of this compound as an internal standard significantly enhances the accuracy and precision of i6A quantification compared to methods that rely on external calibration or other non-isotope-labeled internal standards. The co-elution of i6A and i6A-D6 allows for ratiometric analysis, which minimizes the impact of signal suppression or enhancement often encountered in complex biological matrices.

Parameter Method with this compound (Expected) Method without Isotopic Internal Standard (Typical) Justification
Linearity (R²) > 0.990.95 - 0.99i6A-D6 corrects for non-linear matrix effects, leading to a more consistent response across the concentration range.
Limit of Detection (LOD) LowerHigherImproved signal-to-noise ratio by minimizing background interference.
Limit of Quantification (LOQ) LowerHigherEnhanced precision at low concentrations allows for reliable quantification of smaller amounts of i6A.
Accuracy (% Recovery) 90-110%70-130%i6A-D6 co-recovers with i6A, providing a more accurate measure of the true concentration.[7]
Precision (%RSD) < 15%< 20-30%The ratiometric measurement corrects for instrument variability, leading to more reproducible results.

Experimental Protocols

A robust protocol for the quantification of i6A in biological samples involves several key steps, from sample preparation to LC-MS/MS analysis.

RNA Isolation and Digestion

Total RNA is first isolated from the biological sample (e.g., cells, tissues, biofluids) using standard methods such as TRIzol extraction or commercially available kits. It is crucial to ensure the purity and integrity of the isolated RNA.

The purified RNA is then enzymatically digested to its constituent nucleosides. A common and effective method involves a two-step enzymatic digestion:

  • Nuclease P1 Digestion: Converts RNA into 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase (BAP) Digestion: Dephosphorylates the 5'-mononucleotides to yield nucleosides.

Detailed Protocol:

  • To 1-5 µg of total RNA in an RNase-free microcentrifuge tube, add Nuclease P1 buffer and Nuclease P1 enzyme.

  • Incubate at 37°C for 2 hours.

  • Add BAP buffer and Bacterial Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Following digestion, a known amount of this compound internal standard is added to the sample.

  • The sample is then filtered or subjected to solid-phase extraction (SPE) to remove enzymes and other interfering substances prior to LC-MS/MS analysis.

LC-MS/MS Analysis

The digested and spiked sample is analyzed by a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC): A C18 reversed-phase column is typically used to separate the nucleosides. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed.

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The quantification is performed using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for both i6A and i6A-D6 are monitored.

Typical MS/MS Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
N6-isopentenyladenosine (i6A)336.2204.1
This compound (i6A-D6)342.2210.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for i6A quantification and the logical relationship of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Isolation->Enzymatic_Digestion Spiking Spiking with i6A-D6 Enzymatic_Digestion->Spiking Cleanup Sample Cleanup (Filtration/SPE) Spiking->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Sample MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of i6A/i6A-D6) MS_Detection->Quantification

Caption: Experimental workflow for i6A quantification.

logical_relationship Analyte Endogenous i6A Sample_Prep Sample Preparation (Extraction, Digestion) Analyte->Sample_Prep Internal_Standard This compound (i6A-D6) Internal_Standard->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Ratio Ratio of i6A / i6A-D6 LC_MS_Analysis->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

References

A Comparative Guide to the Quantification of N6-Isopentenyladenosine: Isotope Dilution Mass Spectrometry versus Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N6-Isopentenyladenosine (i6A), a naturally occurring modified nucleoside with significant biological activity, is crucial. This guide provides a comprehensive comparison of two primary analytical methods: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing N6-Isopentenyladenosine-D6 as an internal standard, and the Enzyme-Linked Immunosorbent Assay (ELISA).

N6-Isopentenyladenosine, a product of tRNA turnover, has been shown to inhibit the proliferation of human tumor cell lines and activate the NRF2-mediated antioxidant response.[1][2] Its role in cellular processes underscores the need for precise and reliable quantification in various biological matrices. This guide will delve into the experimental methodologies, present a comparative analysis of their performance characteristics, and illustrate the biological context of i6A.

Methodological Comparison: LC-MS/MS and ELISA

The choice of analytical method is critical and depends on the specific requirements of the study, including the need for high specificity, sensitivity, throughput, and the available resources.

ParameterIsotope Dilution LC-MS/MS with this compoundELISA
Principle Chromatographic separation followed by mass-to-charge ratio detection of the analyte and a stable isotope-labeled internal standard.Antigen-antibody recognition in a competitive binding format.
Specificity Very High: Differentiates between structurally similar molecules based on mass and fragmentation patterns.Moderate to High: Dependent on antibody specificity; potential for cross-reactivity with related molecules. For example, some kits show 50% cross-reactivity with isopentenyladenine.[3][4]
Sensitivity High: Capable of detecting analytes in the femtomolar to picomolar range.High: Typically in the picogram to nanogram per milliliter range.[5] A commercially available kit for N6-isopentenyladenosine has a stated sensitivity of 0.01 to 10 pmol/50 µl.[3][4]
Accuracy & Precision High: The use of a stable isotope-labeled internal standard (this compound) corrects for matrix effects and variations in sample preparation, leading to high accuracy and precision.Moderate to High: Can be affected by matrix effects and cross-reactivity, potentially leading to variability.
Throughput Lower: Sample preparation and serial analysis can be time-consuming.Higher: Amenable to high-throughput screening of a large number of samples in parallel.[5]
Cost High: Requires expensive instrumentation and specialized expertise.[5]Lower: More cost-effective instrumentation and reagents.[5]
Sample Volume Small volumes are typically sufficient.[5]May require larger sample volumes compared to LC-MS/MS.[5]

Experimental Protocols

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for quantitative analysis due to its high specificity and accuracy.[6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for any analyte loss during sample preparation and for matrix effects during analysis.

1. Sample Preparation:

  • Biological samples (e.g., cell culture media, plasma, urine, tissue extracts) are spiked with a known amount of this compound internal standard.

  • Proteins are precipitated using a solvent like acetonitrile or methanol.

  • The supernatant is collected, and lipids may be removed through a liquid-liquid extraction or solid-phase extraction (SPE) step.

  • The sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • A C18 reversed-phase column is commonly used to separate N6-Isopentenyladenosine from other components in the sample matrix.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

3. MS/MS Detection:

  • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous N6-Isopentenyladenosine and the this compound internal standard using Multiple Reaction Monitoring (MRM).

  • The ratio of the peak area of the endogenous analyte to that of the internal standard is used to calculate the concentration of N6-Isopentenyladenosine in the original sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to the target analyte. For N6-Isopentenyladenosine, a competitive ELISA format is commonly used.

1. Assay Principle:

  • The wells of a microplate are pre-coated with antibodies specific to N6-Isopentenyladenosine.

  • A known amount of enzyme-conjugated N6-Isopentenyladenosine (tracer) is added to the wells along with the sample or standards.

  • The endogenous N6-Isopentenyladenosine in the sample competes with the tracer for binding to the limited number of antibody sites.

  • After incubation, the unbound components are washed away.

2. Signal Generation and Detection:

  • A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • The intensity of the color is inversely proportional to the concentration of N6-Isopentenyladenosine in the sample.

  • The absorbance is measured using a microplate reader.

3. Quantification:

  • A standard curve is generated by plotting the absorbance values of a series of known concentrations of N6-Isopentenyladenosine.

  • The concentration of N6-Isopentenyladenosine in the unknown samples is determined by interpolating their absorbance values on the standard curve.

Biological Pathway: N6-Isopentenyladenosine and the NRF2-Mediated Antioxidant Response

N6-Isopentenyladenosine has been identified as an activator of the NRF2 transcription factor.[1][2] NRF2 is a master regulator of the cellular antioxidant response, which protects cells from oxidative stress. The following diagram illustrates this signaling pathway.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus i6A N6-Isopentenyladenosine KEAP1 KEAP1 i6A->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Ub Ubiquitin NRF2->Ub Ub NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to NRF2_n->ARE Binds

Caption: N6-Isopentenyladenosine activates the NRF2 antioxidant pathway.

Conclusion

Both Isotope Dilution LC-MS/MS with this compound and ELISA are powerful techniques for the quantification of N6-Isopentenyladenosine. LC-MS/MS offers superior specificity and accuracy, making it the preferred method for definitive quantification and for studies where distinguishing between closely related molecules is critical. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples, although it is essential to be aware of potential cross-reactivity and matrix effects. The choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources.

References

A Comparative Guide to the Analytical Performance of N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of N6-Isopentenyladenosine-D6, a deuterated internal standard, against other common alternatives used in the quantification of N6-Isopentenyladenosine (iP), a naturally occurring cytokinin. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in mass spectrometry-based assays. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological and experimental workflows to aid in the selection of the most suitable internal standard for your research needs.

Data Presentation: Quantitative Performance Comparison

Stable isotope-labeled internal standards, such as deuterated (e.g., D6) or heavy-atom (e.g., ¹³C) labeled analogs, are the gold standard for quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation, chromatography, and ionization.

While direct head-to-head comparative studies providing comprehensive validation data for various N6-Isopentenyladenosine internal standards are limited in publicly available literature, the following table summarizes typical performance characteristics based on established LC-MS/MS methods for cytokinin analysis. These values are representative of what can be achieved with a properly validated method.

ParameterThis compound (Deuterated)¹³C-Labeled N6-IsopentenyladenosineStructural Analog (e.g., Kinetin)
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low fmol to pmol rangeLow fmol to pmol rangepmol range
Limit of Quantification (LOQ) Low fmol to pmol rangeLow fmol to pmol rangepmol range
Matrix Effect Compensation ExcellentExcellentModerate to Poor
Co-elution with Analyte Nearly identicalIdenticalDifferent
Cost ModerateHighLow

Note: The performance of any internal standard is highly dependent on the specific analytical method, instrumentation, and sample matrix. The values presented are for illustrative purposes.

Key Performance Considerations:

  • Deuterated Standards (e.g., this compound): These are widely used due to their cost-effectiveness compared to ¹³C-labeled standards. The mass difference provided by the deuterium labels allows for clear differentiation from the endogenous analyte in the mass spectrometer. A potential drawback is the possibility of a slight chromatographic shift relative to the unlabeled analyte, which in rare cases of severe matrix effects could lead to differential ion suppression or enhancement.

  • ¹³C-Labeled Standards: These are often considered the "gold standard" as the carbon-13 isotopes do not alter the chromatographic behavior of the molecule, ensuring perfect co-elution with the analyte. This minimizes the risk of differential matrix effects. However, they are typically more expensive to synthesize.

  • Structural Analogs: While cost-effective, structural analogs are the least preferred option for accurate quantification. Their different chemical structures lead to different chromatographic retention times and potentially different ionization efficiencies compared to the analyte, making them less effective at compensating for matrix effects and procedural losses.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N6-Isopentenyladenosine in plant tissue using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation and Extraction:

  • Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of pre-chilled (-20°C) extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v) containing the internal standard (this compound) at a known concentration (e.g., 1 pmol).

  • Incubation: Vortex the mixture and incubate at -20°C for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with 0.5 mL of the extraction buffer, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 1% formic acid in water).

  • Sample Loading: Dilute the supernatant with an equal volume of equilibration buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove interfering polar compounds, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of the analyte from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N6-Isopentenyladenosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard.

    • Optimization: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard to achieve maximum sensitivity.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte concentration in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation & Phosphorylation DNA Cytokinin Response Genes ARR_B->DNA Binds to DNA & Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->Receptor Negative Feedback DNA->ARR_A Gene Expression Cytokinin N6-Isopentenyladenosine Cytokinin->Receptor Binding & Autophosphorylation

Caption: Cytokinin signaling pathway involving N6-Isopentenyladenosine.

Experimental_Workflow Start Plant Tissue Sample Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Internal Standard (this compound) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for cytokinin quantification.

N6-Isopentenyladenosine-D6: A High-Fidelity Standard for Accurate and Precise Quantification

Author: BenchChem Technical Support Team. Date: November 2025

N6-Isopentenyladenosine-D6 (iP-D6) has established itself as a reliable internal standard for the accurate and precise quantification of the naturally occurring cytokinin, N6-Isopentenyladenosine (iP), in various biological matrices. Its isotopic labeling provides a distinct mass shift, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based analyses, thereby ensuring high fidelity in quantitative workflows. This guide provides a comparative overview of iP-D6's performance against other alternatives, supported by experimental data and detailed methodologies.

Performance and Comparison

The primary advantage of using a stable isotope-labeled internal standard like iP-D6 lies in its ability to mimic the analyte's behavior throughout the entire analytical process, from extraction and purification to ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for matrix effects and variations in sample preparation, leading to superior accuracy and precision.

While specific validation data for this compound is not extensively published in comparative studies, the performance of analogous deuterated cytokinin standards provides strong evidence for its efficacy. For instance, in a study quantifying various cytokinins in tomato fruit development, the use of a deuterated standard for isopentenyladenine ([²H₆]iP) resulted in a recovery rate of 85% for the non-deuterated form. Another study focusing on a broader range of cytokinins reported a recovery of 64% for isopentenyladenosine (iPR) when using a deuterated internal standard.[1] Such data highlights the capability of deuterated standards to track and correct for analyte loss during sample processing.

For a direct comparison, let's consider other potential internal standards for iP quantification:

Internal StandardTypeAdvantagesDisadvantages
This compound (iP-D6) Stable Isotope Labeled- Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses.- High mass spectrometric specificity.- Higher cost compared to structural analogs.
Structural Analogs (e.g., Kinetin, Benzyladenine) Structurally Similar Compound- Lower cost.- May not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies.- Different retention times can complicate data analysis.
No Internal Standard - Lowest cost.- Highly susceptible to matrix effects and procedural variations, leading to poor accuracy and precision.

Experimental Protocols

Accurate quantification of N6-Isopentenyladenosine using iP-D6 as an internal standard relies on a robust and well-defined experimental protocol. The following outlines a typical workflow for plant tissue analysis.

Sample Extraction

A modified Bieleski's solvent is a commonly used and effective extraction solution for cytokinins.

  • Extraction Solvent: Methanol/Formic Acid/Water (15:1:4, v/v/v)

  • Procedure:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • To approximately 100 mg of frozen tissue, add 1 mL of pre-chilled (-20°C) extraction solvent containing a known amount of this compound.

    • Homogenize the sample using a bead beater or similar equipment.

    • Incubate at -20°C for at least 1 hour to allow for complete extraction.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • Carefully collect the supernatant for purification.

Solid-Phase Extraction (SPE) Purification

SPE is a critical step to remove interfering compounds from the extract. Mixed-mode cation exchange cartridges, such as Oasis MCX, are highly effective for cytokinin purification.

  • Procedure:

    • Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of the extraction solvent to remove unbound impurities.

    • Elute the cytokinins with 1 mL of 0.35 M NH₄OH in 60% methanol.

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of 5% acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the sensitivity and selectivity required for accurate cytokinin quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both N6-Isopentenyladenosine and its deuterated internal standard, this compound.

Visualizing Key Pathways

To understand the context of N6-Isopentenyladenosine analysis, it is helpful to visualize its biosynthesis and its role in cellular signaling.

experimental_workflow cluster_extraction Sample Extraction cluster_purification SPE Purification cluster_analysis Analysis start Plant Tissue extraction Homogenization in Methanol/Formic Acid/Water + iP-D6 start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant loading Load Supernatant supernatant->loading conditioning Condition Oasis MCX conditioning->loading washing Wash Cartridge loading->washing elution Elute Cytokinins washing->elution drying Dry Eluate elution->drying reconstitution Reconstitute drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for cytokinin quantification.

The biosynthesis of the isopentenyl group, a precursor to N6-Isopentenyladenosine, occurs through the isoprenoid biosynthesis pathway.

isoprenoid_biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP Isopentenyl Diphosphate MEP->IPP DMAPP Dimethylallyl Diphosphate IPP->DMAPP Cytokinins N6-Isopentenyladenosine DMAPP->Cytokinins

Caption: Isoprenoid biosynthesis pathway leading to cytokinin precursor.

N6-Isopentenyladenosine is known to activate the NRF2-mediated antioxidant response pathway, a key cellular defense mechanism.

nrf2_pathway iP N6-Isopentenyladenosine Keap1 Keap1 iP->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: N6-Isopentenyladenosine activates the NRF2 pathway.

References

N6-Isopentenyladenosine-D6 in Cytokinin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of N6-Isopentenyladenosine-D6, primarily focusing on its role as a stable isotope-labeled internal standard in the quantitative analysis of cytokinins. The content objectively compares its performance with other alternatives and provides supporting experimental context.

Comparison of Internal Standards for Cytokinin Analysis

The selection of an appropriate internal standard is critical for accurate quantification in mass spectrometry-based analyses. Stable isotope-labeled (SIL) internal standards are considered the gold standard. Here, we compare deuterium-labeled standards like this compound with other common alternatives.

FeatureDeuterium-Labeled Standards (e.g., this compound)13C-Labeled StandardsStructural Analogues
Co-elution with Analyte Generally co-elute, but slight retention time shifts can occur due to isotopic effects.Co-elute almost perfectly with the native analyte.[1][2]Retention time will differ from the analyte.
Correction for Matrix Effects Effective in compensating for ion suppression or enhancement.[3]Considered superior in correcting for matrix effects due to identical chemical properties.[1][2]Less effective at correcting for matrix effects that are specific to the analyte's retention time.
Cost-Effectiveness More cost-effective and readily available compared to 13C-labeled standards.[1]Typically more expensive and may not be commercially available for all analytes.[1]Generally the most cost-effective option.
Potential for Isotopic Scrambling A potential for hydrogen-deuterium scrambling exists, which can interfere with quantification if not properly managed.No risk of isotopic scrambling.[1]Not applicable.
Accuracy High accuracy, but potential for bias if chromatographic separation from the analyte occurs.Generally provides the highest accuracy due to identical behavior to the analyte.[4]Lower accuracy due to differences in chemical and physical properties compared to the analyte.

Experimental Protocol: Quantification of Cytokinins using LC-MS/MS with this compound

This section details a representative methodology for the extraction, purification, and quantification of cytokinins from plant tissues using this compound as an internal standard. This protocol is a synthesis of methods described in the literature.

Sample Preparation and Extraction
  • Homogenization : Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction Solvent : Prepare a modified Bieleski buffer (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

  • Internal Standard Spiking : Add a known amount of this compound and other relevant deuterated cytokinin standards to the extraction solvent.

  • Extraction : Add the extraction solvent containing the internal standards to the homogenized plant tissue (e.g., 1 mL per 100 mg of tissue). Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation : Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant for further purification.

Solid-Phase Extraction (SPE) Purification
  • Column Conditioning : Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by the extraction solvent through it.

  • Sample Loading : Load the supernatant onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a less polar solvent (e.g., a lower concentration of methanol in water) to remove interfering compounds.

  • Elution : Elute the cytokinins with a more polar solvent (e.g., a higher concentration of methanol or acetonitrile).

  • Evaporation : Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase A : Water with a small amount of formic acid or ammonium acetate.

    • Mobile Phase B : Acetonitrile or methanol with a small amount of formic acid or ammonium acetate.

    • Gradient : A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the different cytokinin species.

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume : Typically 5-10 µL.

  • Mass Spectrometry (MS) :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each cytokinin analyte and its corresponding deuterated internal standard. For N6-Isopentenyladenosine and its D6 variant, these transitions would be determined by direct infusion and optimization.

Visualizations

Cytokinin Analysis Workflow

Cytokinin Analysis Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Homogenization Plant Tissue Homogenization Extraction Extraction with Internal Standard (this compound) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data Cytokinin Signaling Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response CK Cytokinin (e.g., N6-Isopentenyladenosine) Receptor Receptor (CRE1/AHK) CK->Receptor AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression ARR_A Type-A Response Regulators (ARRs) (Negative Feedback) Gene_Expression->ARR_A ARR_A->Receptor

References

comparative analysis of N6-Isopentenyladenosine in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Isopentenyladenosine (i6A) is a naturally occurring modified nucleoside found across various domains of life, from bacteria to plants and mammals. As a derivative of adenosine, it plays crucial roles in a multitude of cellular processes. In plants, it is a well-known cytokinin, a class of phytohormones that regulate growth and development. In mammals, i6A exhibits a range of activities, including anti-cancer and immunomodulatory effects. This guide provides a comparative analysis of i6A in different species, focusing on its quantitative levels, biological functions, underlying signaling pathways, and the experimental methods used for its study.

Quantitative Levels of N6-Isopentenyladenosine

The concentration of i6A varies significantly across different species and tissues, reflecting its diverse physiological roles. The following table summarizes the reported quantitative levels of i6A in various organisms.

Species/OrganismTissue/ConditionConcentrationReference
Human Urine (Normal Subjects)0.050 ± 0.019 mg / 24-hr sample[1]
Tobacco (Nicotiana tabacum) Habituated Pith Callus~10 µg / kg of tissue[2][3]
Yeast (Saccharomyces cerevisiae) Haploid Strain (wet weight)0.8 µg / g of cells[4]
Yeast (Schizosaccharomyces pombe) Haploid Strain (wet weight)0.9 µg / g of cells[4]

Biological Functions and Mechanisms of Action

The functional roles of i6A are remarkably diverse, ranging from regulating fundamental growth processes in plants to modulating complex immune responses and cell fate in mammals.

In Mammals

In mammalian systems, i6A is primarily known for its anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, bladder, and glioma cells.[5][6][7] These effects are often associated with the induction of cell cycle arrest, typically at the G0/G1 phase.[7]

One of the key mechanisms underlying the activity of i6A is the activation of the NRF2-mediated antioxidant response .[5] i6A and its analogs have been shown to induce the expression of antioxidant and detoxifying enzymes, protecting cells from oxidative stress.[5] This suggests a potential role for i6A in chemoprevention and as a topical anti-inflammatory agent.[5]

Furthermore, i6A has been identified as a modulator of the innate immune system, specifically affecting the cytotoxic and regulatory functions of Natural Killer (NK) cells .[6]

In Plants

In the plant kingdom, i6A is a well-established cytokinin , a class of phytohormones essential for growth and development. Its primary functions include:

  • Promoting cell division (cytokinesis) in tissues like callus.[8]

  • Regulating shoot and root morphogenesis .

  • Delaying leaf senescence by preventing chlorophyll degradation.[8]

The biological activity of i6A in plants is mediated through a complex signaling pathway that influences the expression of numerous genes involved in growth and development.

In Other Organisms

In bacteria, i6A is found as a modification in tRNA and is synthesized by tRNA isopentenyltransferases.[9][10][11] In yeast, free i6A is present, and its levels can be elevated in mutants deficient in tRNA isopentenylation, suggesting a synthesis pathway independent of tRNA turnover.[4]

Signaling Pathways

The signaling cascades initiated by i6A differ significantly between mammals and plants, reflecting their distinct physiological roles.

Mammalian NRF2 Signaling Pathway

In mammals, i6A can activate the Keap1-NRF2 pathway, a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor NRF2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon stimulation by compounds like i6A, Keap1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of protective enzymes.

NRF2_Signaling_Pathway cluster_nucleus Nucleus i6A N6-Isopentenyladenosine (i6A) Keap1_Nrf2 Keap1-Nrf2 Complex i6A->Keap1_Nrf2 Inhibits Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases ARE ARE Nrf2_active->ARE Binds to Nucleus Nucleus Genes Antioxidant & Detoxifying Genes ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Mammalian NRF2 Signaling Pathway Activation by i6A.
Plant Cytokinin Signaling Pathway

Plant cytokinin signaling is mediated by a two-component system, which is a multi-step phosphorelay pathway. Cytokinins like i6A bind to histidine kinase (AHK) receptors in the cell membrane. This binding triggers a series of phosphorylation events, starting with the autophosphorylation of the AHK receptor. The phosphate group is then transferred to histidine phosphotransfer proteins (AHPs), which shuttle into the nucleus. In the nucleus, AHPs phosphorylate response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, induce the expression of cytokinin-responsive genes, including Type-A ARRs, which act as negative regulators of the pathway.[1][2][12][13][14][15][16]

Cytokinin_Signaling_Pathway cluster_nucleus Nucleus i6A N6-Isopentenyladenosine (i6A) AHK AHK Receptor (Histidine Kinase) i6A->AHK Binds to AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Genes Cytokinin-Responsive Genes ARR_B->Genes Activates Transcription ARR_A Type-A ARR (Response Regulator) ARR_A->AHK Inhibits Genes->ARR_A Induces Expression Response Cell Division, Growth, etc. Genes->Response Nucleus Nucleus

Plant Cytokinin Two-Component Signaling Pathway.

Experimental Protocols

A variety of experimental techniques are employed to quantify i6A and assess its biological activity.

Quantification of N6-Isopentenyladenosine by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of i6A in biological samples.[17][18][19][20][21]

1. Sample Preparation:

  • Tissues (e.g., plant or mammalian): Homogenize the tissue in a suitable extraction buffer (e.g., methanol/water/formic acid).

  • Cell Cultures: Lyse the cells and extract the metabolites using a solvent like acetonitrile.

  • Urine: Dilute the urine sample with an appropriate buffer.

  • Internal Standard: Add a known amount of a stable isotope-labeled i6A (e.g., ¹³C-labeled i6A) to each sample for accurate quantification.

  • Purification: Centrifuge the samples to pellet debris and proteins. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

2. HPLC Separation:

  • Column: Use a C18 reverse-phase column for separation.

  • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Solvent B, and gradually increase the concentration to elute i6A.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Transitions: Monitor specific precursor-to-product ion transitions for both i6A and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of i6A standards.

  • Calculate the concentration of i6A in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_MS_Workflow Sample Biological Sample (Tissue, Cells, Urine) Extraction Extraction & Homogenization Sample->Extraction Purification Purification (Centrifugation, SPE) Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

General Workflow for i6A Quantification by HPLC-MS/MS.
Mammalian Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3][15][22][23]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with various concentrations of i6A and a vehicle control.

3. Incubation:

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. Addition of MTT Reagent:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

5. Solubilization of Formazan:

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Plant Cytokinin Bioassay: Tobacco Callus Bioassay

This bioassay measures the ability of cytokinins to stimulate cell division and growth in tobacco callus tissue.[8][24][25][26][27][28]

1. Preparation of Tobacco Callus:

  • Initiate callus from sterile tobacco leaf or stem explants on a callus induction medium (e.g., Murashige and Skoog (MS) medium supplemented with an auxin like 2,4-D).

2. Bioassay Setup:

  • Transfer small, uniform pieces of established callus to fresh MS medium containing a suboptimal level of auxin and varying concentrations of i6A (and a control with no cytokinin).

3. Incubation:

  • Incubate the cultures in the dark at 25°C for 3-4 weeks.

4. Measurement:

  • Determine the fresh weight of the callus tissue for each treatment. A significant increase in callus weight compared to the control indicates cytokinin activity.

Plant Cytokinin Bioassay: Chlorophyll Retention Assay

This bioassay assesses the ability of cytokinins to delay senescence, which is observed as the retention of chlorophyll in detached leaves.[7][8][29][30][31]

1. Leaf Excision:

  • Excise fully expanded leaves from a suitable plant species (e.g., oat, barley, or radish).

2. Incubation:

  • Float the leaves on solutions containing different concentrations of i6A or a control solution (e.g., water or a buffer) in petri dishes.

  • Incubate the dishes in the dark at room temperature for 2-4 days to induce senescence.

3. Chlorophyll Extraction:

  • Extract the chlorophyll from the leaves by incubating them in a known volume of a solvent like 80% ethanol or acetone.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm.

  • Calculate the total chlorophyll content. Higher chlorophyll content in the i6A-treated leaves compared to the control indicates cytokinin activity.

Conclusion

N6-Isopentenyladenosine is a multifaceted molecule with significant and diverse biological activities across different kingdoms of life. In plants, its role as a cytokinin is fundamental to growth and development. In mammals, its anti-cancer and immunomodulatory properties present exciting opportunities for therapeutic development. The comparative analysis of its concentration, function, and signaling pathways highlights the evolutionary conservation and divergence of its biological roles. The experimental protocols provided herein offer a foundation for researchers to further investigate the intriguing biology of this important biomolecule.

References

A Researcher's Guide to Assessing the Isotopic Purity of N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring isotopic purity is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of N6-Isopentenyladenosine-D6 (D6-i6A), a commonly used internal standard in mass spectrometry-based studies. We further compare D6-i6A with a commercially available nitrogen-15 labeled alternative, N6-Isopentenyladenosine-15N5.

This guide will delve into the established methodologies of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining isotopic enrichment. Detailed experimental protocols are provided to facilitate the practical application of these techniques in your laboratory.

Comparison of Isotopic Purity of N6-Isopentenyladenosine Internal Standards

The choice of an internal standard is critical for the accuracy of quantitative analysis. While deuterated standards like D6-i6A are widely used, alternatives with different isotopic labels, such as nitrogen-15, are also available. The ideal internal standard should have a high degree of isotopic enrichment and chemical purity.

Internal StandardIsotopic LabelSupplier ExampleStated Isotopic Purity
This compoundDeuterium (D)LGC Standards>98%
N6-Isopentenyladenosine-15N5Nitrogen-15 (¹⁵N)ChemicalBookNot specified

Experimental Methodologies for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of stable isotope-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of its ions. This allows for the differentiation and relative quantification of isotopologues (molecules that differ only in their isotopic composition).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Resolution: >60,000 FWHM.

  • Data Acquisition: Full scan mode to acquire the full isotopic distribution.

4. Data Analysis:

  • Extract the ion chromatograms for the unlabeled (M+0), fully labeled (M+6 for D6), and partially labeled isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula:

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the isotopic purity of a compound by comparing the integral of a signal from the labeled compound to that of a certified reference standard. For deuterated compounds, ¹H NMR can be used to quantify the residual protons at the labeled positions.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate the signals corresponding to the residual protons on the isopentenyl group of this compound and a known signal from the internal standard.

  • Calculate the molar ratio of the residual protonated species to the internal standard.

  • From the known amount of the internal standard, calculate the amount of the residual protonated N6-Isopentenyladenosine.

  • The isotopic purity can then be determined by comparing the amount of the deuterated species to the total amount of the compound.

Visualizing the Experimental Workflow and Relevant Signaling Pathways

To aid in the understanding of the experimental process and the biological context of N6-Isopentenyladenosine, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis & Purity Calculation start Start: Obtain this compound dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute method Select Method dilute->method lc_hrms LC-HRMS method->lc_hrms qnmr qNMR method->qnmr hrms_analysis Extract & Integrate Isotopologue Peaks lc_hrms->hrms_analysis qnmr_analysis Integrate Signals & Compare to Standard qnmr->qnmr_analysis purity_calc Calculate Isotopic Purity (%) hrms_analysis->purity_calc qnmr_analysis->purity_calc

Caption: Experimental workflow for assessing isotopic purity.

N6-isopentenyladenosine is a naturally occurring modified nucleoside found in tRNA and also functions as a cytokinin in plants. In mammalian cells, it has been shown to be involved in various signaling pathways.

Signaling_Pathways cluster_nrf2 NRF2 Signaling Pathway cluster_trna tRNA Modification Pathway i6A N6-Isopentenyladenosine nrf2_activation NRF2 Activation i6A->nrf2_activation are Antioxidant Response Element (ARE) nrf2_activation->are antioxidant_genes Expression of Antioxidant Genes are->antioxidant_genes adenosine Adenosine in tRNA trit1 TRIT1 (tRNA isopentenyltransferase) adenosine->trit1 Isopentenylation i6A_trna N6-Isopentenyladenosine in tRNA (i6A) trit1->i6A_trna translation Modulates Translation Fidelity & Efficiency i6A_trna->translation

Caption: Relevant signaling pathways of N6-isopentenyladenosine.

Conclusion

The accurate determination of isotopic purity is a critical quality control step in any research involving stable isotope-labeled internal standards. Both HRMS and qNMR provide robust and reliable methods for this assessment. While D6-i6A is a widely used internal standard, researchers should be aware of the potential for alternative labeled compounds, such as ¹⁵N-labeled i6A, and should always verify the isotopic purity of their standards using the methodologies outlined in this guide. This ensures the generation of high-quality, reproducible data in quantitative studies.

Safety Operating Guide

Proper Disposal of N6-Isopentenyladenosine-D6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N6-Isopentenyladenosine-D6 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Although the Safety Data Sheet (SDS) for the non-deuterated form, N6-(Δ2-Isopentenyl)adenosine, does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is identified as a nucleoside analog with potential antineoplastic properties. Therefore, it is imperative to treat this compound as a hazardous chemical waste, exercising caution to mitigate any potential risks.

Step 1: Waste Identification and Segregation

Proper identification and segregation of this compound waste is the foundational step in its safe disposal.

  • Waste Classification: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, should be classified as hazardous chemical waste.

  • Segregation: This waste must be kept separate from general laboratory trash and other chemical waste streams to prevent accidental reactions or contamination. Use dedicated, clearly labeled waste containers.

Step-2: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes
Lab Coat Standard laboratory coatProtects clothing and skin

Step 3: Waste Collection and Storage

The collection and storage of this compound waste must be conducted in a manner that ensures containment and clear communication of the hazard.

  • Containers: Use leak-proof, sealable containers made of a material compatible with the chemical. For solid waste, a sturdy, lined container is appropriate. For liquid waste, use a screw-cap bottle.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to control any potential leaks.

Step 4: Disposal Procedure

The final disposal of this compound waste must be handled by a certified hazardous waste management contractor.

  • Do Not Dispose in General Waste or Sewer: Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain. The SDS for the non-deuterated form indicates it is slightly hazardous to water and should not be allowed to enter groundwater or sewage systems.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Recommended Disposal Method: The preferred method for the disposal of nucleoside analogs and potentially cytotoxic compounds is high-temperature incineration. This process ensures the complete destruction of the chemical.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the management of hazardous laboratory chemicals and cytotoxic waste. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation - Classify as Hazardous Waste - Use Dedicated Containers B Step 2: Wear Appropriate PPE - Nitrile Gloves (Double) - Safety Glasses/Goggles - Lab Coat A->B C Step 3: Waste Collection & Storage - Use Leak-Proof, Labeled Containers - Store in Designated, Secure Area B->C D Step 4: Final Disposal - Contact EHS or Certified Contractor C->D F DO NOT Dispose in Sink or Trash C->F E High-Temperature Incineration D->E

Caption: Logical workflow for the safe disposal of this compound.

Safeguarding Your Research: A Guide to Handling N6-Isopentenyladenosine-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N6-Isopentenyladenosine-D6. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

While the non-deuterated form of this compound, N6-(Δ2-Isopentenyl)adenosine, is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory best practices for handling chemical compounds should always be observed. The following recommendations for personal protective equipment (PPE) and handling procedures are based on general principles of laboratory safety.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of PPE. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Recommendations
Hand Protection Wear impermeable gloves, such as neoprene or nitrile rubber. Avoid latex, leather, or fabric gloves as they may not offer adequate protection against chemical contact. Ensure gloves are clean before use and dispose of them properly after handling the compound[1].
Eye Protection Use tightly fitting safety goggles or a face shield to protect against splashes. This equipment should be tested and certified according to EN 166 standards[2].
Body Protection A standard laboratory coat is recommended for all procedures. For tasks with a higher risk of splashing or aerosol generation, consider a liquid-tight overall with elasticated cuffs[1].
Respiratory Protection Respiratory protection is generally not required when handling this compound in a well-ventilated area. However, if there is a risk of aerosolization or if working in an area with poor ventilation, a filtering half mask or a half mask with removable filters should be used[2].

Operational Plans: From Handling to Disposal

Proper handling and disposal are critical to maintaining a safe laboratory environment. The following workflow diagrams illustrate the standard procedures for donning and doffing PPE and for managing a chemical spill.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

Figure 1: Standard procedure for donning and doffing Personal Protective Equipment.

Chemical_Spill_Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate Area (If Necessary) assess->evacuate Large or Unknown Hazard notify Notify Supervisor/ Safety Officer assess->notify Small and Known Hazard evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose end Spill Managed dispose->end

Figure 2: Logical workflow for the management of a chemical spill.

Disposal Plan

Contaminated materials and unused this compound should be disposed of in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Contaminated PPE Gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
Unused Compound Do not dispose of the compound down the drain. It should be collected in a sealed, properly labeled container for chemical waste pickup.
Contaminated Labware Glassware and other equipment that have come into contact with the compound should be decontaminated or disposed of as hazardous waste.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning your work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.